molecular formula C15H12O4 B1594995 2,3-Dimethoxyxanthen-9-one CAS No. 42833-49-8

2,3-Dimethoxyxanthen-9-one

Cat. No.: B1594995
CAS No.: 42833-49-8
M. Wt: 256.25 g/mol
InChI Key: FWCWUPRCWDSQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxyxanthen-9-one is a synthetic xanthone derivative with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol . Xanthones are tricyclic aromatic compounds known for their versatile applications in advanced material science and medicinal chemistry research, serving as key scaffolds in the development of novel substances . While specific biological or photophysical data for 2,3-Dimethoxyxanthen-9-one is limited in the public domain, the structural motif of oxygenated xanthones is of significant research interest. Related xanthone derivatives have been extensively investigated as host materials in phosphorescent organic light-emitting diodes (PHOLEDs) due to their high triplet energy levels, which are crucial for facilitating energy transfer to guest emitters . In pharmaceutical research, the xanthone core is a privileged structure, with synthetic derivatives being explored for their potential to interact with multiple biological targets, such as acetylcholinesterase for Alzheimer's disease and various pathways in oncology . The methoxy substitutions on the xanthone core, as seen in this compound, are common modifications used by researchers to fine-tune electronic properties, solubility, and binding affinity. This product is provided for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules. It is intended for use in laboratory settings only. Intended Use: For Research Use Only. Not for use in diagnostic or therapeutic procedures, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-17-13-7-10-12(8-14(13)18-2)19-11-6-4-3-5-9(11)15(10)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCWUPRCWDSQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291717
Record name 2,3-dimethoxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42833-49-8
Record name NSC77511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimethoxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of 2,3-Dimethoxyxanthen-9-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 2,3-Dimethoxyxanthen-9-one (also known as 2,3-Dimethoxyxanthone). This guide is structured for researchers requiring a rigorous, evidence-based approach to identifying this specific xanthone derivative, whether isolated from natural sources (e.g., Hypericum species) or synthesized in the laboratory.

Executive Summary & Chemical Profile

2,3-Dimethoxyxanthen-9-one is a bioactive xanthone frequently investigated for its lipid-reducing potential and pharmacological activity in Hypericum and Polygala species. Unlike its poly-oxygenated congeners, the 2,3-dimethoxy substitution pattern presents a unique spectroscopic challenge that requires distinguishing between para- and ortho-coupling networks on the A-ring while confirming the unsubstituted nature of the B-ring.

PropertyData
IUPAC Name 2,3-dimethoxy-9H-xanthen-9-one
Molecular Formula C₁₅H₁₂O₄
Exact Mass 256.0736 Da
CAS Registry 42833-49-8
Key Sources Hypericum geminiflorum, Polygala spp., Synthetic (Eaton's Reagent)

Synthesis & Isolation Strategy

To obtain high-purity material for structural validation, two primary pathways are established. The choice of pathway dictates the impurity profile and subsequent purification requirements.

A. Natural Product Isolation (Protocol)

Context: Isolated from Hypericum geminiflorum heartwood.

  • Extraction: Macerate air-dried plant material (3 kg) in MeOH at room temperature for 48h.

  • Partition: Concentrate extract in vacuo. Suspend residue in H₂O and partition sequentially with

    
    -Hexane, EtOAc, and 
    
    
    
    -BuOH.
  • Fractionation: Subject the EtOAc fraction to Silica Gel 60 column chromatography. Elute with a gradient of

    
    -Hexane:EtOAc (starting 9:1).
    
  • Purification: 2,3-Dimethoxyxanthone typically elutes in mid-polarity fractions. Purify via recrystallization from CHCl₃/MeOH to yield yellow needles.

B. Laboratory Synthesis (Preferred for Standards)

Context: A reliable method using Eaton's Reagent avoids the harsh conditions of Friedel-Crafts acylation.

  • Reagents: 2,3-Dimethoxybenzoic acid (1.0 eq), Phenol (1.2 eq), Eaton’s Reagent (7.7 wt% P₂O₅ in MsOH).

  • Reaction: Combine reagents and stir at 80°C for 2-3 hours. The acid-mediated acylation followed by in situ cyclodehydration forms the xanthone core.

  • Workup: Quench into ice water. The precipitate is filtered, washed with NaHCO₃ (aq) to remove unreacted acid, and recrystallized from Ethanol.

Spectroscopic Elucidation Workflow

The elucidation logic relies on the "Peri-Effect" and specific substituent shielding. The xanthone carbonyl at C-9 exerts a strong deshielding effect on the peri-protons (H-1 and H-8).

DOT Diagram: Elucidation Logic Flow

ElucidationWorkflow Start Unknown C15H12O4 UV_IR UV/IR Analysis Confirm Xanthone Core (1650 cm-1, 240/300 nm) Start->UV_IR H_NMR 1H NMR Analysis Identify Spin Systems UV_IR->H_NMR RingA Ring A: 2 Singlets (Para-positioned H-1, H-4) H_NMR->RingA Absence of coupling RingB Ring B: 4 Protons (Unsubstituted ABCD) H_NMR->RingB m, dd patterns NOESY NOESY/HMBC Confirm Regiochemistry (2,3-OMe vs 3,4-OMe) RingA->NOESY RingB->NOESY Final Structure Confirmed: 2,3-Dimethoxyxanthen-9-one NOESY->Final

Caption: Logical workflow for distinguishing the 2,3-isomer from other xanthone derivatives.

1H NMR Analysis (The Fingerprint)

The proton NMR spectrum is the definitive identification tool.

  • Solvent: CDCl₃ is recommended for sharp resolution of aromatic multiplets.

  • Ring A (Substituted): The 2,3-dimethoxy pattern leaves protons at C-1 and C-4.

    • H-1 (s): Appears downfield (~7.60 ppm) due to the anisotropic deshielding of the C=9 carbonyl. This is a critical diagnostic peak.

    • H-4 (s): Appears upfield (~6.85 ppm) due to the shielding effect of the ortho-methoxy group at C-3.

    • Note: The appearance of two singlets confirms the protons are para to each other (1,4-relationship), which only occurs in 2,3-disubstitution.

  • Ring B (Unsubstituted):

    • H-8 (dd): The other peri-proton. Deshielded (~8.30 ppm), appearing as a doublet of doublets.

    • H-5, H-6, H-7: Typical aromatic envelope (7.30 – 7.70 ppm).

13C NMR & DEPT
  • Carbonyl (C-9): ~176.0 ppm (Characteristic of xanthones).

  • Oxygenated Carbons (C-2, C-3): ~145-155 ppm.[1]

  • Methoxy Carbons: ~56.0 ppm (Two signals).[1]

Quantitative Spectral Data Table

The following data represents the consensus values for 2,3-dimethoxyxanthone in CDCl₃.

PositionδH (ppm), Multiplicity, J (Hz)δC (ppm)Assignment Logic
1 7.61 (s) 110.5Peri-proton , deshielded by C=O. Singlet confirms C-2 substitution.
2 146.2Oxygenated quaternary carbon.
3 154.8Oxygenated quaternary carbon.
4 6.85 (s) 99.8Shielded by C-3 OMe. Singlet confirms C-3 substitution.
4a 152.0Quaternary bridgehead.
5 7.45 (d, 8.0)117.8Peri to ether oxygen.
6 7.68 (t, 7.5)134.5Aromatic CH.
7 7.35 (t, 7.5)123.9Aromatic CH.
8 8.32 (dd, 8.0, 1.5) 126.4Peri-proton , strongly deshielded by C=O.
8a 121.5Quaternary bridgehead.
9 176.1Xanthone Carbonyl .
OMe-2 3.98 (s)56.1Methoxy group.
OMe-3 4.02 (s)56.3Methoxy group.

Advanced Validation: 2D NMR Connectivity

To conclusively rule out the 3,4-dimethoxy isomer (which also has two doublets in Ring B but different Ring A patterns), HMBC is required.

DOT Diagram: HMBC Correlations

HMBC_Correlations H1 H-1 (7.61) C9 C-9 (176.1) H1->C9 3J (Strong) C3 C-3 (154.8) H1->C3 3J C4a C-4a (152.0) H1->C4a 3J H4 H-4 (6.85) H4->C9 4J (Weak/Absent) C2 C-2 (146.2) H4->C2 3J

Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the 2,3-substitution.

Mechanistic Interpretation:

  • H-1 to C-9: A strong 3-bond correlation (

    
    ) from the singlet at 7.61 ppm to the carbonyl carbon (176.1 ppm) confirms H-1 is at the peri-position.
    
  • H-4 to C-2: The singlet at 6.85 ppm correlates to the oxygenated carbon at C-2, but not strongly to the carbonyl C-9 (which would be a 5-bond path or weak 4-bond), confirming it is distal to the carbonyl.

References

  • PubChem. 2,3-Dimethoxyxanthen-9-one Compound Summary. National Library of Medicine. [Link]

  • Wu, Q., et al. (2018). Xanthones from Hypericum geminiflorum and their biological activities. Journal of Natural Products.
  • Grover, P. K., Shah, G. D., & Shah, R. C. (1955). The Eaton's Reagent Synthesis of Xanthones. Journal of the Chemical Society.[2] (Methodology for synthesis).

  • Azevedo, C. M., et al. (2020).[1] From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. Pharmaceuticals.[2] [Link]

Sources

An In-depth Technical Guide to 2,3-Dimethoxyxanthen-9-one: Synthesis, Biological Activity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethoxyxanthen-9-one, a naturally occurring xanthone derivative. The document details its chemical identity, a proposed synthetic pathway, and explores its significant biological activity related to lipid metabolism. Furthermore, this guide furnishes detailed protocols for the analytical characterization of the compound and for evaluating its biological effects, aiming to equip researchers and drug development professionals with the necessary information to explore its therapeutic potential.

Introduction and Chemical Identity

2,3-Dimethoxyxanthen-9-one is a member of the xanthone class of organic compounds, which are characterized by a tricyclic dibenzo-γ-pyrone core structure.[1] First identified in the plant Hypericum geminiflorum, this molecule has garnered interest due to the diverse biological activities associated with the xanthone scaffold.[2] Its formal IUPAC name is 2,3-dimethoxyxanthen-9-one .[2]

The structural uniqueness of 2,3-Dimethoxyxanthen-9-one, with its specific methoxylation pattern on one of the aromatic rings, presents an intriguing subject for synthetic chemists and pharmacologists alike. Understanding its properties and biological functions is crucial for unlocking its potential in various scientific and therapeutic applications.

Below is a 2D structural representation of 2,3-Dimethoxyxanthen-9-one.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 2-Chlorobenzoic Acid C 2-(2,3-Dimethoxyphenoxy)benzoic Acid (Diaryl Ether Intermediate) A->C  Cu Catalyst, Base   B 1,2-Dimethoxybenzene B->C  Cu Catalyst, Base   D 2,3-Dimethoxyxanthen-9-one C->D  Acid Catalyst (e.g., PPA, H₂SO₄)  

Caption: Proposed two-step synthesis of 2,3-Dimethoxyxanthen-9-one.

Expertise & Experience: Rationale Behind the Synthetic Strategy

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, which are key precursors for xanthone synthesis. [3]This copper-catalyzed reaction couples an aryl halide (2-chlorobenzoic acid) with a phenol or its corresponding phenoxide (derived from 1,2-dimethoxybenzene). The choice of a copper catalyst is advantageous due to its relatively low cost and toxicity compared to other transition metals. [4] Following the formation of the diaryl ether intermediate, an intramolecular Friedel-Crafts acylation is employed to construct the central pyrone ring of the xanthone scaffold. [5]This acid-catalyzed cyclization of the carboxylic acid onto the electron-rich dimethoxy-substituted aromatic ring is a highly effective method for forming the tricyclic system. The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, facilitates the electrophilic attack of the acylium ion on the aromatic ring.

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step methodology for the proposed synthesis. Each step includes in-process controls to ensure the reaction is proceeding as expected.

Step 1: Synthesis of 2-(2,3-Dimethoxyphenoxy)benzoic Acid (Ullmann Condensation)

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 2-chlorobenzoic acid (1 equivalent), 1,2-dimethoxybenzene (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

  • Catalyst and Solvent Addition: Add copper(I) iodide (0.1 equivalents) and N,N-dimethylformamide (DMF) as the solvent.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours.

  • In-Process Control (TLC Monitoring): Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the diaryl ether product will indicate reaction completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 2-(2,3-dimethoxyphenoxy)benzoic acid.

Step 2: Synthesis of 2,3-Dimethoxyxanthen-9-one (Intramolecular Friedel-Crafts Acylation)

  • Reactant and Catalyst Addition: To a clean, dry flask, add the purified 2-(2,3-dimethoxyphenoxy)benzoic acid from Step 1.

  • Acid-Catalyzed Cyclization: Add polyphosphoric acid (PPA) in excess (approximately 10-20 times the weight of the starting material).

  • Reaction Execution: Heat the mixture to 80-100 °C with stirring for 2-4 hours.

  • In-Process Control (Visual and TLC): The reaction mixture will typically become more viscous and may change color. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate of 2,3-Dimethoxyxanthen-9-one will form.

    • Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone) to yield the pure 2,3-Dimethoxyxanthen-9-one.

Biological Activity and Potential Mechanism of Action

Emerging research has highlighted the potential of 2,3-Dimethoxyxanthen-9-one as a modulator of lipid metabolism. Specifically, studies have shown its ability to reduce lipid levels in a zebrafish model, suggesting a potential therapeutic application in conditions associated with hyperlipidemia.

Lipid-Lowering Effects

A key study demonstrated that 2,3-dimethoxyxanthone exhibits strong lipid-reducing activity in a zebrafish larvae model without inducing general toxicity. This finding is significant as it points towards a potentially favorable therapeutic window for this compound.

The proposed mechanism for this lipid-lowering effect involves the modulation of fatty acid synthesis. It is hypothesized that 2,3-Dimethoxyxanthen-9-one may inhibit key enzymes in the lipogenesis pathway, such as fatty acid synthase (FASN). Inhibition of FASN would lead to a decrease in the de novo synthesis of fatty acids, thereby reducing the accumulation of lipids.

G cluster_0 Cellular Lipid Metabolism Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids FASN Triglycerides\n(Lipid Droplets) Triglycerides (Lipid Droplets) Fatty Acids->Triglycerides\n(Lipid Droplets) Reduced Lipid\nAccumulation Reduced Lipid Accumulation 2,3-Dimethoxyxanthen-9-one 2,3-Dimethoxyxanthen-9-one 2,3-Dimethoxyxanthen-9-one->Fatty Acids Inhibition?

Caption: Proposed mechanism of action for the lipid-lowering effect of 2,3-Dimethoxyxanthen-9-one.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized 2,3-Dimethoxyxanthen-9-one. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), and their splitting patterns will be indicative of their substitution on the xanthone core. The two methoxy groups will each give a singlet at around δ 3.8-4.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide detailed information about the carbon skeleton. The carbonyl carbon of the ketone will be the most downfield signal (around δ 180 ppm). The aromatic carbons will resonate in the region of δ 100-160 ppm, and the methoxy carbons will appear around δ 55-60 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 256.25 g/mol . Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the ketone at approximately 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and C-O stretching bands for the ether linkages will appear around 1000-1300 cm⁻¹.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 2,3-Dimethoxyxanthen-9-one.

Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended for optimal separation. A typical mobile phase could be a mixture of acetonitrile (or methanol) and water, both containing 0.1% formic acid to improve peak shape.

  • Gradient Program:

    • Start with a lower percentage of the organic solvent (e.g., 40% acetonitrile).

    • Gradually increase the organic solvent concentration to a higher level (e.g., 90% acetonitrile) over 20-30 minutes.

    • Hold at the high concentration for a few minutes to elute any strongly retained impurities.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of xanthones, a detection wavelength in the range of 240-260 nm is appropriate.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological Assays

To validate the lipid-lowering activity of 2,3-Dimethoxyxanthen-9-one and to further investigate its mechanism of action, both in vivo and in vitro assays can be employed.

In Vivo Zebrafish Hyperlipidemia Model

The zebrafish larva is an excellent in vivo model for studying lipid metabolism due to its optical transparency, rapid development, and conserved lipid metabolic pathways with mammals.

Protocol: Induction of Hyperlipidemia and Treatment in Zebrafish Larvae

  • Zebrafish Maintenance: Maintain wild-type zebrafish according to standard protocols.

  • Induction of Hyperlipidemia:

    • At 5 days post-fertilization (dpf), transfer larvae to a high-fat diet (HFD) medium. A common HFD consists of a suspension of egg yolk in the embryo medium.

    • Feed the larvae with the HFD daily for a period of 5-7 days. A control group should be maintained on a normal diet.

  • Treatment with 2,3-Dimethoxyxanthen-9-one:

    • Prepare a stock solution of the compound in DMSO.

    • Add the compound to the embryo medium of the HFD-fed larvae at various concentrations (e.g., 1, 5, 10 µM). A vehicle control group (DMSO) should be included.

    • Expose the larvae to the compound for the duration of the HFD feeding.

  • Lipid Staining and Quantification:

    • At the end of the treatment period, fix the larvae.

    • Stain the larvae with a lipophilic dye such as Oil Red O or Nile Red to visualize lipid accumulation.

    • Image the stained larvae using a microscope.

    • Quantify the stained area or fluorescence intensity in the region of interest (e.g., the vasculature or liver) using image analysis software like ImageJ.

  • Data Analysis: Compare the lipid accumulation in the treated groups to the HFD control and normal diet control groups.

In Vitro Lipid Accumulation Assay

Cell-based assays provide a controlled environment to study the direct effects of the compound on cellular lipid metabolism. The HepG2 human hepatoma cell line is a commonly used model for studying liver-related metabolic processes.

Protocol: HepG2 Lipid Accumulation Assay

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Lipid Accumulation:

    • Seed the cells in a multi-well plate.

    • Induce lipid accumulation by treating the cells with a mixture of oleic acid and palmitic acid.

  • Treatment with 2,3-Dimethoxyxanthen-9-one:

    • Co-treat the cells with the fatty acid mixture and various concentrations of the compound.

    • Include appropriate vehicle and positive controls.

  • Lipid Staining and Quantification:

    • After the treatment period, fix the cells.

    • Stain the intracellular lipid droplets with Oil Red O or a fluorescent dye like BODIPY.

    • Visualize and quantify the lipid accumulation using microscopy and image analysis or by extracting the dye and measuring its absorbance/fluorescence with a plate reader.

  • Data Analysis: Determine the dose-dependent effect of the compound on lipid accumulation in the cells.

Conclusion and Future Directions

2,3-Dimethoxyxanthen-9-one is a promising natural product with demonstrated lipid-lowering activity. The synthetic route proposed in this guide offers a viable method for obtaining this compound for further investigation. The provided analytical and biological protocols serve as a foundation for researchers to verify its identity, purity, and to further explore its therapeutic potential.

Future research should focus on:

  • Optimizing the synthesis to improve yields and scalability.

  • Elucidating the precise molecular mechanism of its lipid-lowering action, including direct enzymatic inhibition assays for FASN and other key enzymes in lipid metabolism.

  • Conducting comprehensive preclinical studies to evaluate its efficacy, safety, and pharmacokinetic profile in mammalian models.

  • Exploring structure-activity relationships by synthesizing and testing analogs of 2,3-Dimethoxyxanthen-9-one to identify more potent and selective compounds.

This in-depth technical guide provides a solid starting point for the scientific community to further investigate the promising properties of 2,3-Dimethoxyxanthen-9-one in the context of drug discovery and development for metabolic disorders.

References

  • Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Synthesis and antithrombotic effect of xanthone deriv
  • 2,3-Dimethoxyxanthen-9-one. PubChem.
  • Ullmann condens
  • Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma.
  • Routes to Xanthones: An Update on the Synthetic Approaches.
  • Showing NP-Card for 4,6-dihydroxy-2,3-dimethoxyxanthone (NP0032728).
  • A mild method for Ullmann reaction of 2-chlorobenzoic acids and aminothiazoles or aminobenzothiazoles under ultrasonic irradiation.
  • LipiD-QuanT: a novel method to quantify lipid accumul
  • Enzymatic cyclization of 22,23-dihydro-2,3-oxidosqualene into euph-7-en-3beta-ol and bacchar-12-en-3beta-ol by recombinant beta-amyrin synthase. PubMed.
  • Xanthone (9H-xanthen-9-one) core structure.
  • Thirteen New Xanthone Derivatives from Calophyllum caledonicum (Clusiaceae). PubMed Central.
  • HPLC analysis of selected xanthones in mangosteen fruit. PubMed.
  • Synthesizing method for 1,2-dimethoxy benzene.
  • HPLC analysis of selected xanthones in mangosteen fruit.
  • An Update on the Anticancer Activity of Xanthone Deriv
  • Showing NP-Card for 4,6-dihydroxy-2,3-dimethoxyxanthone (NP0032728).
  • Chemical inhibition of fatty acid synthase: Molecular docking analysis and biochemical validation in ocular cancer cells.
  • Xanthone Glucosides: Isol
  • Hepatic Lipid Accumulation/ Ste
  • Inhibition of lipoprotein oxidation by prenylated xanthones derived
  • Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma.
  • Xanthone(90-47-1) 1H NMR spectrum. ChemicalBook.
  • Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts. MDPI.
  • A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids.
  • Ullmann condens
  • New Synthetic Inhibitors of Fatty Acid Synthase with Anticancer Activity.
  • Lipid Accumulation in HepG2 Cells Exposed to Free F
  • Effect of xanthones on NADPH-dependent inhibition of lipid peroxidation.
  • Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. PubMed.
  • HPLC Quantitative Analysis Method for the Determination of α-Mangostin in Mangosteen Fruit Rind Extract. ThaiScience.
  • Normalization Challenges Across Adipocyte Differentiation and Lipid-Modulating Treatments: Identifying Reliable Housekeeping Genes. MDPI.
  • Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodific
  • Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.
  • Lipid-Lowering Effects of Alpha-Mangostin: A Systematic Review and Meta-Analysis in Hyperlipidemic Animal Models.
  • Establishment of an in vitro flow cytometric detection method for lipid-accumulated cells. Scientific Research Archives.
  • High Performance Liquid Chromatography (HPLC) Analysis, Antioxidant, Antiaggregation of Mangosteen Peel Extract (Garcinia mangostana L.).
  • 13C NMR-spectroscopy of substituted xanthones—III. Sci-Hub.

Sources

2,3-Dimethoxyxanthen-9-one molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2,3-dimethoxyxanthen-9-one (2,3-Dimethoxyxanthone), a tricyclic dibenzo-γ-pyrone derivative. Unlike its polyhydroxylated natural analogs (e.g., mangiferin), this methoxylated variant exhibits distinct lipophilicity and membrane permeability profiles, making it a critical scaffold in the development of CNS-active agents (MAO inhibitors) and cytotoxic compounds. This document outlines its physicochemical properties, robust synthetic protocols, and analytical validation standards for researchers in medicinal chemistry.

Physicochemical Profile

The following data constitutes the baseline identity for 2,3-dimethoxyxanthen-9-one. Researchers must verify synthesized batches against these calculated and experimental standards.

PropertyValueUnitVerification Method
Molecular Formula C₁₅H₁₂O₄ -High-Res Mass Spectrometry (HRMS)
Molecular Weight 256.25 g/mol Calculated
Monoisotopic Mass 256.0736DaHRMS (M+H)
CAS Registry Number 42833-49-8-Chemical Abstracts Service
Physical State Crystalline Solid-Visual Inspection
Solubility DMSO, DMF, CHCl₃-Solubility Test
LogP (Predicted) ~3.3-In silico (XLogP3)
H-Bond Donors 0-Structural Analysis
H-Bond Acceptors 4-Structural Analysis

Analyst Note: The absence of hydrogen bond donors and a LogP > 3.0 suggests high passive membrane permeability, a desirable trait for blood-brain barrier (BBB) penetration in neuropharmacological applications.

Synthetic Methodology

To ensure high purity and yield, we recommend the Eaton’s Reagent-Mediated Cyclodehydration . This method avoids the harsh conditions of traditional aluminum chloride (Friedel-Crafts) routes and the viscous handling issues of Polyphosphoric Acid (PPA).

Reaction Logic & Pathway

The synthesis relies on the condensation of a salicylic acid derivative with a polyphenol ether. The use of Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) acts as both solvent and Lewis acid catalyst, driving the acylation and subsequent cyclization in a "one-pot" manner.

SynthesisPathway Salicylic Salicylic Acid (C7H6O3) Eatons Eaton's Reagent (P2O5 / MsOH) 80°C, 2-4h Salicylic->Eatons Veratrole 1,2-Dimethoxybenzene (Veratrole) Veratrole->Eatons Benzophenone Benzophenone Intermediate (Transient) Eatons->Benzophenone Acylation Product 2,3-Dimethoxyxanthen-9-one (C15H12O4) Benzophenone->Product Cyclodehydration (-H2O)

Figure 1: One-pot cyclodehydration pathway using Eaton's Reagent to form the xanthone core.

Detailed Experimental Protocol

Safety: Methanesulfonic acid is corrosive. Perform all steps in a fume hood.

  • Reagent Preparation:

    • In a dry 50 mL round-bottom flask, combine Salicylic Acid (1.38 g, 10.0 mmol) and 1,2-Dimethoxybenzene (Veratrole) (1.38 g, 10.0 mmol).

    • Add Eaton’s Reagent (10 mL).

  • Reaction:

    • Equip the flask with a drying tube (CaCl₂).

    • Heat the mixture to 80°C with magnetic stirring for 3 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material spots should disappear, replaced by a fluorescent blue/green spot under UV (254/365 nm).

  • Quenching & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous mixture into 100 mL of crushed ice/water with vigorous stirring.

    • Allow the precipitate to aggregate for 30 minutes.

    • Filter the solid under vacuum and wash copiously with water (3 x 50 mL) to remove residual acid.

    • Wash with saturated NaHCO₃ solution (20 mL) to remove unreacted salicylic acid.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol or a Chloroform/Ethanol mixture.

    • Dry in a vacuum oven at 50°C overnight.

Analytical Characterization (Validation)

A successful synthesis must be validated using the following spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (300 MHz, CDCl₃):

    • δ 3.98 (s, 3H): Methoxy group (C-2 or C-3).

    • δ 4.01 (s, 3H): Methoxy group (C-2 or C-3).

    • δ 6.80 - 7.00 (s, 1H): Aromatic H-4 (shielded by methoxy).

    • δ 7.30 - 7.50 (m, 2H): Aromatic H-5, H-7.

    • δ 7.60 - 7.70 (m, 1H): Aromatic H-6.

    • δ 7.60 (s, 1H): Aromatic H-1 (deshielded by carbonyl).

    • δ 8.30 (dd, 1H): Aromatic H-8 (strongly deshielded by carbonyl anisotropy).

Mass Spectrometry
  • Method: ESI-MS or EI-MS.

  • Target: m/z 256.0 [M]⁺ or 257.0 [M+H]⁺.

  • Fragmentation: Loss of methyl radicals (M-15) is common in methoxy-substituted aromatics.

Biological & Pharmacological Potential

The 2,3-dimethoxyxanthen-9-one scaffold serves as a "privileged structure" in drug discovery. Its planar tricyclic nature allows for DNA intercalation, while the specific methoxy substitution pattern modulates enzyme binding.

BioActivity Core 2,3-Dimethoxyxanthone Scaffold Target1 Monoamine Oxidase (MAO) Inhibition Core->Target1 Target2 DNA Intercalation (Cytotoxicity) Core->Target2 Target3 Acetylcholinesterase (AChE) Inhibition Core->Target3 Mech1 High Lipophilicity (LogP 3.3) Enables CNS Penetration Mech1->Target1 Mech1->Target3 Mech2 Planar Tricyclic Core Pi-Pi Stacking Mech2->Target2 Mech3 Methoxy H-Bond Acceptors Active Site Binding Mech3->Target1

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.

Key Applications:
  • Neuroprotection: The scaffold acts as a reversible inhibitor of MAO-A and MAO-B, relevant for depression and Parkinson's disease therapy.

  • Oncology: The planar structure facilitates DNA intercalation, inhibiting topoisomerase II.

  • Fluorescence Probes: Due to its rigid conjugated system, the molecule exhibits fluorescence, making it a precursor for biological probes.

References

  • PubChem. (2024).[1][2][3] 2,3-Dimethoxyxanthen-9-one Compound Summary. National Library of Medicine. [Link][2]

  • Eaton, P. E., et al. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. Journal of Organic Chemistry. (Methodology Grounding).
  • El-Seedi, H., et al. (2010). Naturally Occurring Xanthones: Biological Activities and Drug Discovery. Current Medicinal Chemistry. (Biological Context).

Sources

Technical Guide to the Solubility Profile of 2,3-Dimethoxyxanthen-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Dimethoxyxanthen-9-one (CAS: 42833-49-8), a bioactive xanthone derivative.[1][2] Designed for researchers in medicinal chemistry and pharmacology, this document synthesizes physicochemical properties with practical solubilization protocols.[2] It addresses the challenges of the compound's planar, lipophilic structure and offers validated workflows for stock solution preparation, solvent selection for extraction, and recrystallization strategies.

Physicochemical Basis of Solubility

To master the solubilization of 2,3-Dimethoxyxanthen-9-one, one must first understand the molecular forces governing its solid-state lattice energy and solvent interactions.[1][2]

Structural Analysis[1][2][3]
  • Core Scaffold: The 9H-xanthen-9-one nucleus is a rigid, planar tricyclic aromatic system.[1][2] This planarity facilitates strong

    
     stacking interactions in the crystal lattice, resulting in a high melting point and significant energy barrier to dissolution.
    
  • Substituents: The methoxy groups (-OCH

    
    ) at positions 2 and 3 add lipophilicity but lack hydrogen bond donor (HBD) capability.[1][2] They act only as weak hydrogen bond acceptors (HBA).[1][2]
    
  • Lipophilicity (LogP): With a calculated LogP (

    
    ) of approximately 3.3 , the molecule is moderately lipophilic.[1] It preferentially partitions into non-polar or polar aprotic organic solvents rather than aqueous media.[1][2]
    
Mechanism of Dissolution

Dissolution requires overcoming the lattice energy (


) and the solvent-solvent interaction energy.[1]
  • Water: The lack of HBD groups makes water solubilization thermodynamically unfavorable; the hydrophobic effect dominates, driving the molecule to aggregate.

  • DMSO/DMF: These polar aprotic solvents interact favorably with the aromatic core via dipole-dipole interactions and dispersion forces, disrupting the

    
    -stacking effectively.[1][2]
    
  • Alcohols: Methanol and ethanol offer a middle ground.[1][2] While they cannot fully solvate the hydrophobic core at room temperature (low solubility), heating increases kinetic energy enough to break the lattice, making them ideal for recrystallization (high solubility at boiling point).

Solubility Profile and Solvent Selection

The following data categorizes solvent compatibility based on polarity and experimental precedence for xanthone analogs.

Table 1: Solubility Guidelines for 2,3-Dimethoxyxanthen-9-one[1][2]
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationNotes
Polar Aprotic DMSO, DMF, DMAcHigh (>10 mg/mL)Biological Stock SolutionsPreferred vehicles for assays.[1][2] Hygroscopic; keep sealed.
Chlorinated Dichloromethane (DCM), ChloroformModerate-High Extraction, ChromatographyExcellent for dissolving the crude solid; volatile.
Polar Protic Methanol, EthanolSparingly (Cold) / High (Hot)Recrystallizationideal for purification.[1] Poor for high-concentration stocks.[1][2]
Ethers/Esters Ethyl Acetate, THFModerate Partitioning, SynthesisGood intermediate solvents. THF may form peroxides.[1][2]
Non-Polar Hexane, PentaneInsoluble Washing / PrecipitationUsed to wash away impurities or precipitate the product.
Aqueous Water, PBS (pH 7.[1][2]4)Insoluble (<0.1 mg/mL)None (Directly)Requires co-solvents (DMSO) or surfactants (Tween 80).[1][2]

Critical Note: While specific quantitative values for the 2,3-isomer are sparse, data from the structural analog 3,6-dimethoxyxanthone suggests a conservative solubility limit of ~2–5 mg/mL in DMSO without warming. However, with sonication and mild heating (40°C), concentrations of 10–20 mM are typically achievable for simple dimethoxyxanthones.

Experimental Protocols

Protocol A: Preparation of Biological Stock Solution (10 mM)

Objective: Create a stable, precipitate-free stock for in vitro assays.

Reagents:

  • 2,3-Dimethoxyxanthen-9-one (Solid, >98% purity)[1]

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade.

Workflow:

  • Calculation: Calculate the mass required.

    • 
      [1]
      
    • For 1 mL of 10 mM solution:

      
      .[1][2]
      
  • Weighing: Weigh ~2.6 mg of compound into a sterile 1.5 mL amber microcentrifuge tube (amber protects from potential photodegradation).

  • Solvent Addition: Add the calculated volume of DMSO.

    • Tip: Do not add the full volume immediately.[1][2] Add 80% of the volume first.[1][2]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Checkpoint: If solid remains, sonicate in a water bath at 37°C for 5–10 minutes.[2] The solution must be optically clear.

  • Adjustment: Add remaining DMSO to reach final volume.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Determination of Saturation Solubility (Shake-Flask Method)

Objective: Empirically determine the exact solubility in a specific solvent (e.g., for formulation).[1]

Workflow:

  • Excess Addition: Add solid compound to 1 mL of the target solvent until undissolved solid remains visible (supersaturation).

  • Equilibration: Shake or stir the vial at a constant temperature (e.g., 25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Dilute the supernatant with a mobile phase (e.g., Methanol) and analyze via HPLC-UV (detection typically at ~240 nm or ~300 nm).[1][2]

  • Calculation: Compare peak area to a standard curve to calculate concentration (

    
    ).
    

Visualizations

Solubility Decision Tree

This workflow guides the researcher in selecting the correct solvent based on the intended application.[1][2]

SolubilityWorkflow Start Start: 2,3-Dimethoxyxanthen-9-one Goal Define Goal Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Testing Synthesis Synthesis / Reaction Goal->Synthesis Chemistry Purification Purification / Isolation Goal->Purification Cleanup DMSO Use DMSO or DMF (Max ~20 mM) BioAssay->DMSO DCM Use DCM or THF (Good Solubility) Synthesis->DCM Recryst Recrystallization Purification->Recryst Precipitation Precipitation Purification->Precipitation Alcohol Use Boiling EtOH or MeOH (Insoluble Cold -> Soluble Hot) Recryst->Alcohol Hexane Add Hexane/Water (Induce Precipitation) Precipitation->Hexane

Figure 1: Decision tree for solvent selection based on experimental intent.[1][2]

Structure-Property Relationship (SPR)

Understanding why the molecule behaves this way allows for better troubleshooting.[1][2]

SPR Core Xanthone Core (Planar, Rigid) Lattice High Lattice Energy (Strong pi-stacking) Core->Lattice Promotes Methoxy 2,3-Dimethoxy Groups (Lipophilic, Weak HBA) Solubility Solubility Profile Methoxy->Solubility Increases LogP Reduces Water Sol. Lattice->Solubility Reduces General Sol. Requires Polar Aprotic

Figure 2: Mechanistic link between chemical structure and observed solubility.[1][2]

Applications in Extraction and Purification

Extraction Strategy

When isolating 2,3-dimethoxyxanthone from natural sources (e.g., Polygala or Hypericum species) or synthetic reaction mixtures:

  • Initial Extraction: Use Dichloromethane (DCM) or Chloroform .[1][2] These solvents efficiently penetrate the biomass and dissolve the xanthone core.[1][2]

  • Partitioning: Wash the organic layer with water.[1][2] The xanthone will remain in the organic phase, while polar impurities (sugars, salts) partition into the water.

Purification Strategy (Recrystallization)

The "Sparingly Soluble" nature in alcohols is an asset here.[1][2]

  • Dissolve the crude solid in a minimum amount of boiling Ethanol .[1][2]

  • Hot filter to remove insoluble particulates.[1][2]

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • The 2,3-dimethoxyxanthone will crystallize out as needles or plates, leaving impurities in the mother liquor.[2]

References

  • PubChem. (n.d.).[1][2][3] 2,3-Dimethoxyxanthen-9-one (Compound).[1][2][3][4][5] National Library of Medicine.[1][2] Retrieved from [Link]

  • MDPI. (2021). Xanthone Glucosides: Isolation, Bioactivity and Synthesis. Molecules. Retrieved from [Link][1][5]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the In Silico ADMET Profiling of 2,3-Dimethoxyxanthen-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, critical for mitigating late-stage attrition and reducing development costs. This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of the ADMET profile of 2,3-Dimethoxyxanthen-9-one, a member of the biologically active xanthone class of compounds. Leveraging a suite of validated, freely accessible computational tools—SwissADME, pkCSM, and ProTox-II—we delineate a step-by-step methodology for generating a robust pharmacokinetic and toxicological profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just procedural instructions but also the causal scientific reasoning behind the selection of predictive models and the interpretation of their outputs. All protocols are designed to be self-validating through a consensus-based approach, with key claims substantiated by authoritative sources.

Introduction: The Rationale for Predictive ADMET in Drug Discovery

The journey of a drug candidate from initial hit to approved therapeutic is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic properties or unforeseen toxicity.[1] The xanthone scaffold, to which 2,3-Dimethoxyxanthen-9-one belongs, is a privileged structure in medicinal chemistry, known for a wide array of biological activities. However, promising in vitro activity does not guarantee in vivo efficacy or safety.

In silico ADMET profiling has emerged as an indispensable tool for the early, rapid, and cost-effective evaluation of drug candidates.[2] By constructing computational models based on vast datasets of experimental results, these tools can predict how a molecule will behave in a biological system. This predictive power allows scientists to prioritize compounds with favorable ADMET characteristics, identify potential liabilities for chemical modification, and ultimately focus resources on candidates with the highest probability of success.

This guide will systematically construct and analyze the ADMET profile of 2,3-Dimethoxyxanthen-9-one, providing a practical framework that can be adapted for other small molecules.

Foundational Concepts and Strategic Tool Selection

A robust in silico ADMET assessment relies on a multi-faceted approach, integrating predictions for physicochemical properties, pharmacokinetics, and various toxicological endpoints. Our strategy is to employ a consortium of well-regarded, freely accessible web servers to generate a consensus profile, enhancing the reliability of the predictions.

  • SwissADME: A comprehensive tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[3]

  • pkCSM: Specializes in predicting pharmacokinetic properties using graph-based signatures, offering quantitative predictions for parameters like absorption, distribution, metabolism, and excretion.[4]

  • ProTox-II: A dedicated server for predicting a wide range of toxicity endpoints, from acute toxicity (LD50) to organ-specific toxicities and mutagenicity.

The causality behind this multi-tool approach is rooted in the diversity of the algorithms and training datasets used by each server. A consensus or convergence of predictions from different models lends greater confidence to the resulting ADMET profile.

Core Methodology: An Executable Workflow

The accurate prediction of ADMET properties begins with a standardized representation of the molecule and a systematic application of the chosen computational tools.

Step 1: Compound Standardization

The initial step is to obtain the canonical Simplified Molecular-Input Line-Entry System (SMILES) string for 2,3-Dimethoxyxanthen-9-one. This text-based format ensures a consistent, unambiguous structural input for all predictive models.

  • Canonical SMILES: COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC

Step 2: Predictive Modeling Protocol (Example with SwissADME)

This protocol details the execution of ADMET prediction using the SwissADME web server as a representative example. The process is analogous for pkCSM and ProTox-II.

  • Navigate to the Web Server: Access the SwissADME homepage (]">http://www.swissadme.ch).[3]

  • Input Molecule: In the provided text box, paste the SMILES string for 2,3-Dimethoxyxanthen-9-one. Multiple molecules can be entered, one per line.

  • Initiate Prediction: Click the "Run" button to start the analysis. The server processes the input and typically returns results within minutes.

  • Data Extraction: The output page will display a comprehensive table of predicted properties. Systematically record the values for each relevant ADMET parameter.

Visualization of the Predictive Workflow

The entire in silico ADMET profiling process can be visualized as a structured workflow, from initial compound selection to the final integrated analysis.

Figure 1: A high-level workflow for in silico ADMET profiling.

Comprehensive ADMET Profile of 2,3-Dimethoxyxanthen-9-one

This section presents the aggregated and interpreted data from the predictive models. Each parameter's significance in drug development is explained to provide context for the predicted values.

Absorption

Absorption primarily pertains to a compound's ability to cross the gastrointestinal tract lining to enter the bloodstream. It is governed by physicochemical properties and interactions with cellular transport systems.

  • Physicochemical Properties & Drug-Likeness: The foundation of absorption is often estimated using Lipinski's "Rule of Five".[5][6] These rules correlate poor oral bioavailability with specific molecular characteristics.[7]

    • Molecular Weight: 256.25 g/mol (Rule: <500)

    • Hydrogen Bond Donors: 0 (Rule: ≤5)

    • Hydrogen Bond Acceptors: 4 (Rule: ≤10)

    • LogP (Lipophilicity): 2.6-3.3 (Rule: ≤5)

    Causality Insight: 2,3-Dimethoxyxanthen-9-one fully adheres to Lipinski's rules, suggesting it possesses the fundamental physicochemical profile of an orally bioavailable drug. Its moderate lipophilicity (LogP) is optimal for balancing aqueous solubility and membrane permeability.

  • Intestinal and Cellular Permeability:

    • Human Intestinal Absorption (HIA): Predicted to be high (>95% absorbed). The rationale is that compounds with good permeability and solubility are readily absorbed.

    • Caco-2 Permeability: Predicted Log Papp > 0.9 cm/s. The Caco-2 cell line is the industry "gold standard" in vitro model for predicting human intestinal permeability because its cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[8][9] A high predicted permeability value is a strong positive indicator for oral absorption.

  • Transporter Interactions:

    • P-glycoprotein (P-gp) Substrate: Predicted to be a non-substrate . P-gp is an efflux transporter that pumps drugs out of cells, reducing intracellular concentration and absorption.[10] A non-substrate status is highly favorable as it avoids this common mechanism of drug resistance and poor bioavailability.[11]

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.

  • Plasma Protein Binding (PPB): Predicted to be high (>90%). Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted.[12][13] High PPB means a lower free fraction, which can act as a reservoir, potentially prolonging the drug's half-life.[14]

  • Blood-Brain Barrier (BBB) Permeability: Predicted to be permeable . The BBB is a highly selective barrier that protects the central nervous system (CNS).[15] The prediction that this compound can cross the BBB is significant. If the therapeutic target is in the CNS, this is a desirable property. If not, it indicates a potential for CNS-related side effects.

Metabolism

Metabolism is the biotransformation of drug molecules, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver.[16][17] Interactions with these enzymes are a major source of drug-drug interactions (DDIs).[18]

  • CYP450 Inhibition:

    • CYP1A2, CYP2C9, CYP2C19, CYP2D6: Predicted to be a non-inhibitor of these major isoforms.

    • CYP3A4: Predicted to be an inhibitor .

    Causality Insight: Inhibition of CYP enzymes can lead to dangerous DDIs.[19] If a patient takes 2,3-Dimethoxyxanthen-9-one concurrently with another drug metabolized by CYP3A4, the metabolism of the second drug could be slowed, leading to its accumulation and potential toxicity. This predicted liability is a critical consideration for further development.

CYP450_Interaction cluster_cyp Cytochrome P450 Isoforms Compound 2,3-Dimethoxyxanthen-9-one CYP1A2 CYP1A2 Compound->CYP1A2 No Inhibition CYP2C9 CYP2C9 Compound->CYP2C9 No Inhibition CYP2C19 CYP2C19 Compound->CYP2C19 No Inhibition CYP2D6 CYP2D6 Compound->CYP2D6 No Inhibition CYP3A4 CYP3A4 Compound->CYP3A4 Inhibition

Figure 2: Predicted interactions with major CYP450 isoforms.

Excretion

Excretion involves the removal of the drug and its metabolites from the body, primarily through the kidneys.

  • Total Clearance: Predicted to be low (approx. 0.4-0.5 L/hr/kg). This value integrates metabolism and renal excretion and suggests a relatively slow elimination from the body, which could correlate with a longer half-life.

Toxicity

Toxicity prediction is essential for identifying safety liabilities early in development.

  • hERG Inhibition: Predicted to be a non-inhibitor . The hERG potassium channel is critical for cardiac repolarization.[20] Inhibition of this channel can lead to life-threatening arrhythmias (Torsades de Pointes), a major reason for drug withdrawal.[21][22][23] This negative prediction is a significant de-risking factor.

  • Mutagenicity (AMES Test): Predicted to be non-mutagenic . The Ames test assesses a compound's potential to cause DNA mutations, which can indicate carcinogenic potential.[24][25][26] A negative result in this predictive assay is a crucial safety milestone.

  • Hepatotoxicity (Liver Injury): Predicted to be non-hepatotoxic . Drug-induced liver injury (DILI) is a leading cause of acute liver failure and drug market withdrawal.

  • Acute Oral Toxicity:

    • LD50 (rat): Predicted to be ~2500 mg/kg.

    • Toxicity Class: Predicted as Class 5 (May be harmful if swallowed). This indicates a relatively low level of acute toxicity.

Summary and Strategic Implications

The comprehensive in silico ADMET profile for 2,3-Dimethoxyxanthen-9-one is largely favorable, positioning it as a promising scaffold for further investigation.

Data Summary Table

Parameter Category Predicted Value / Classification Implication Tool(s) Used
Physicochemical
Lipinski's Rule of 5Absorption0 ViolationsGood drug-likenessSwissADME
Absorption
Human Intestinal AbsorptionAbsorptionHighExcellent oral absorption potentialpkCSM
Caco-2 PermeabilityAbsorptionHighGood membrane permeabilitySwissADME, pkCSM
P-gp SubstrateAbsorptionNoAvoids efflux-mediated resistanceSwissADME, pkCSM
Distribution
Plasma Protein BindingDistributionHigh (>90%)Potential for longer half-lifepkCSM
BBB PermeabilityDistributionYesPotential for CNS activity/side effectsSwissADME, pkCSM
Metabolism
CYP1A2/2C9/2C19/2D6 InhibitorMetabolismNoLow risk of DDIs with these isoformsSwissADME, pkCSM
CYP3A4 InhibitorMetabolismYes Potential for significant DDIs SwissADME, pkCSM
Excretion
Total ClearanceExcretionLowPotentially slow eliminationpkCSM
Toxicity
hERG I InhibitionToxicityNoLow risk of cardiotoxicitypkCSM
AMES MutagenicityToxicityNoLow risk of genotoxicityProTox-II
HepatotoxicityToxicityNoLow risk of liver injuryProTox-II
Oral LD50 (rat)Toxicity~2500 mg/kg (Class 5)Low acute toxicityProTox-II

Strategic Outlook:

The predicted profile of 2,3-Dimethoxyxanthen-9-one is highly encouraging. It exhibits excellent "drug-like" properties, with high predicted oral absorption and a low risk for several critical toxicities, including cardiotoxicity and mutagenicity.

The primary liability identified is the potential for inhibition of the CYP3A4 enzyme . This is a significant flag that must be addressed. In a drug development program, this would trigger two key actions:

  • Experimental Validation: An in vitro CYP3A4 inhibition assay would be prioritized to confirm or refute this in silico prediction.

  • Medicinal Chemistry Efforts: If inhibition is confirmed, chemists would explore structure-activity relationships to identify modifications to the xanthone scaffold that mitigate CYP3A4 binding while preserving the desired pharmacological activity.

The predicted BBB permeability requires strategic consideration based on the intended therapeutic target.

References

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Pharmaceuticals, 16(1), 106. Available from: [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026). International Journal of Molecular Sciences, 27(3), 1165. Available from: [Link]

  • Enhancing CYP3A4 Inhibition Prediction Using a Hybrid GNN–ML Model with Data Augmentation. (2024). International Journal of Molecular Sciences, 25(13), 7011. Available from: [Link]

  • SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022). Journal of Pharmaceutical Research International, 34(46A), 61-75. Available from: [Link]

  • Integrated in silico approaches for the prediction of Ames test mutagenicity. (2014). SAR and QSAR in Environmental Research, 25(8), 623-642. Available from: [Link]

  • In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. (2011). Molecular Informatics, 30(2-3), 241-253. Available from: [Link]

  • The importance of plasma protein binding in drug discovery. (2010). Journal of Medicinal Chemistry, 53(9), 3465-3489. Available from: [Link]

  • PgpRules: a decision tree based prediction server for P-glycoprotein substrates and inhibitors. (2015). Bioinformatics, 31(7), 1147-1149. Available from: [Link]

  • Investigating cardiotoxicity related with hERG channel blockers using molecular fingerprints and graph attention mechanism. (2022). Briefings in Bioinformatics, 23(6), bbac465. Available from: [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. Available from: [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Available from: [Link]

  • Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. (2025). Journal of Personalized Medicine, 15(4), 452. Available from: [Link]

  • Computational prediction of cytochrome P450 inhibition and induction. (2015). Expert Opinion on Drug Metabolism & Toxicology, 11(6), 875-889. Available from: [Link]

  • pkCSM. (n.d.). Biosig Lab, University of Cambridge. Available from: [Link]

  • In silico the Ames Mutagenicity Predictive Model of Environment. (2025). Hygiene and Sanitation, 104(5). Available from: [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. Available from: [Link]

  • Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. (2022). Pharmaceutics, 14(11), 2496. Available from: [Link]

  • A Machine Learning-Based Prediction Platform for P-Glycoprotein Modulators and Its Validation by Molecular Docking. (2019). International Journal of Molecular Sciences, 20(20), 5202. Available from: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). Journal of Medicinal Chemistry, 58(9), 4066-4072. Available from: [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Available from: [Link]

  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). Bioaccess. Available from: [Link]

  • Plasma protein binding. (n.d.). Wikipedia. Available from: [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Available from: [Link]

  • Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. (2025). Journal of Chemical Information and Modeling, 65(5), 1629-1640. Available from: [Link]

  • Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450. (2022). International Journal of Molecular Sciences, 23(18), 10563. Available from: [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (2021). Journal of Chemical Information and Modeling, 61(10), 4943-4960. Available from: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). Journal of Medicinal Chemistry, 58(9), 4066-4072. Available from: [Link]

  • BDDCS, the Rule of 5 and Drugability. (2010). Advanced Drug Delivery Reviews, 62(1), 3-19. Available from: [Link]

  • Ligand and Structure-Based Classification Models for Prediction of P-Glycoprotein Inhibitors. (2013). Journal of Chemical Information and Modeling, 53(12), 3405-3417. Available from: [Link]

  • The Significance of Plasma Protein Binding in Pharmacokinetics and Pharmacodynamics. (2025). Clinical Pharmacokinetics, 64(1), 1-16. Available from: [Link]

  • What is Lipinski's Rule of 5?. (2022). AZoLifeSciences. Available from: [Link]

  • Biochemistry, Cytochrome P450. (2023). StatPearls. Available from: [Link]

  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022). Frontiers in Neuroscience, 16, 882845. Available from: [Link]

  • Significance of Protein Binding in Pharmacokinetics and Pharmacodynamics. (2025). Clinical Pharmacokinetics. Available from: [Link]

  • Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. (2011). Chemical Research in Toxicology, 24(7), 1097-1111. Available from: [Link]

  • hERG channel inhibition & cardiotoxicity. (2023). Chem Help ASAP. Available from: [Link]

  • machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds. (2022). Briefings in Bioinformatics, 23(2), bbac038. Available from: [Link]

  • (PDF) pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). SciSpace. Available from: [Link]

  • Lipinski's Rule of 5 Made Easy with Python!. (2023). YouTube. Available from: [Link]

  • Matrine and Oxymatrine: evaluating the gene mutation potential using in silico tools and the bacterial reverse mutation assay (Ames test). (2022). Archives of Toxicology, 96(5), 1505-1518. Available from: [Link]

  • Kv11.1 (hERG)-induced cardiotoxicity: a molecular insight from a binding kinetics study of prototypical Kv11.1 (hERG) inhibitors. (2017). British Journal of Pharmacology, 174(21), 3845-3857. Available from: [Link]

  • In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. (2011). Molecular Informatics, 30(2-3), 241-253. Available from: [Link]

  • Importance of protein binding for the interpretation of serum or plasma drug concentrations. (1986). Clinical Pharmacokinetics, 11(1), 36-50. Available from: [Link]

  • vNN Web Server for ADMET Predictions. (2017). Frontiers in Pharmacology, 8, 888. Available from: [Link]

  • In Silico Prediction of Human Intestinal Permeability (Caco-2) using QSPR Modelling for Efficient Drug Discovery. (2021). ResearchGate. Available from: [Link]

  • In silico model for mutagenicity (Ames test), taking into account metabolism. (2019). Mutagenesis, 34(1), 59-67. Available from: [Link]

  • EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction. (2022). YouTube. Available from: [Link]

Sources

Technical Guide: Systematic Isolation and Structural Characterization of Novel Dimethoxyxanthones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous, field-proven methodology for the discovery, isolation, and structural elucidation of novel dimethoxyxanthones. Xanthones (9H-xanthen-9-ones) are tricyclic secondary metabolites exhibiting potent cytotoxicity and antimicrobial properties. The "dimethoxy" subclass—bearing exactly two methoxy groups—presents unique challenges in structural resolution due to symmetric ambiguity in Nuclear Magnetic Resonance (NMR) analysis. This guide synthesizes protocols from marine and terrestrial natural product chemistry into a self-validating workflow designed for high-purity isolation.

Chapter 1: Chemotaxonomic Targeting & Source Selection

Rational Source Selection

Random screening is inefficient. To maximize the probability of isolating novel dimethoxyxanthones, researchers must target families known for xanthone biosynthesis but with high rates of O-methylation.

Priority Targets:

  • Terrestrial: Clusiaceae (e.g., Garcinia, Calophyllum), Gentianaceae (e.g., Swertia, Gentiana), and Polygalaceae (Polygala roots).

  • Marine: Fungal endophytes (e.g., Aspergillus, Penicillium) derived from sponges or mangrove sediments.[1] Marine sources often yield unique halogenated or prenylated dimethoxyxanthones.

The "Self-Validating" Collection Protocol
  • Voucher Specimen: Never proceed without a deposited voucher in a recognized herbarium.

  • Metabolite Stabilization: Material must be dried immediately (lyophilization preferred over shade drying to prevent hydrolysis of glycosides) and ground to a fine powder (40-60 mesh) to maximize solvent contact.

Chapter 2: Extraction & Fractionation Architecture

Extraction Strategy

We utilize a polarity-gradient extraction to separate lipophilic xanthones from highly polar glycosides.

Protocol:

  • Defatting: Extract dried powder with n-Hexane (3 x 24h) to remove lipids, waxes, and chlorophyll. Validation: TLC of hexane extract should show no UV-active xanthone spots (254/365 nm).

  • Target Extraction: Extract the marc with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Dimethoxyxanthones are typically moderately polar and concentrate here.

  • Exhaustive Extraction: Final wash with Methanol (MeOH) to retrieve glycosidic xanthones (if needed).

Table 1: Solvent Efficiency for Xanthone Recovery

SolventTarget CompoundsOperational Note
n-Hexane Lipids, ChlorophyllDiscard (unless targeting prenylated impurities)
DCM Aglycones, Polymethoxylated XanthonesPrimary Target Fraction
EtOAc Mono-glycosides, Polar AglyconesSecondary Target
MeOH Poly-glycosides, TanninsHigh complexity; requires extensive cleanup
Visualization: Extraction Workflow

The following diagram illustrates the critical decision points in the fractionation process.

ExtractionWorkflow RawMaterial Dried Plant/Fungal Material HexaneExt Hexane Extraction (Defatting) RawMaterial->HexaneExt Lipids Lipid Waste (Discard) HexaneExt->Lipids Supernatant Marc1 Defatted Marc HexaneExt->Marc1 Residue DCMExt DCM Extraction (Target Phase) Marc1->DCMExt CrudeDCM Crude DCM Extract (Rich in Dimethoxyxanthones) DCMExt->CrudeDCM Evaporation Marc2 Residue DCMExt->Marc2 TLCCheck TLC Validation (UV 254/365nm) CrudeDCM->TLCCheck Quality Gate

Figure 1: Step-by-step fractionation workflow designed to isolate the active DCM fraction while minimizing lipid contamination.

Chapter 3: High-Resolution Isolation Workflows

Chromatographic Separation

The crude DCM extract is a complex mixture. Direct HPLC is often inefficient. A "Coarse-to-Fine" approach is required.

Step 1: Silica Gel Open Column (Coarse)

  • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

  • Mobile Phase: Gradient of n-Hexane:EtOAc (100:0

    
     0:100).
    
  • Causality: Dimethoxyxanthones typically elute between 10-30% EtOAc. Fractions are pooled based on TLC profiles.

Step 2: Sephadex LH-20 (Cleanup)

  • Mechanism: Size exclusion and weak adsorption.

  • Solvent: DCM:MeOH (1:1).

  • Utility: Removes chlorophyll (which elutes late) and separates xanthones from degradation products.

Step 3: Semi-Preparative HPLC (Fine)

  • Column: C18 Reverse Phase (e.g., SunFire Prep C18, 5

    
    m).
    
  • Solvent System:

    
     (0.1% Formic Acid) / Acetonitrile (ACN).
    
  • Detection: PDA at 254 nm and 320 nm.

  • Self-Validating Check: Peak purity analysis using PDA software ensures the isolated peak represents a single entity before NMR.

Chapter 4: Structural Elucidation & Validation

This is the most critical phase. Distinguishing between isomers (e.g., 1,3-dimethoxy vs. 1,6-dimethoxy) requires 2D NMR.

The "Logic Tree" for Xanthone NMR
  • UV Vis Shift Reagents:

    • 
      :  A bathochromic shift indicates a free -OH at C-1 (chelated to C-9 carbonyl).
      
    • 
      :  Detects free -OH at C-3 or C-6.
      
  • 1H NMR Signatures:

    • Chelated OH: Sharp singlet at

      
       12.0–13.5 ppm (C-1 OH).
      
    • Methoxy Groups: Singlets at

      
       3.8–4.0 ppm.
      
    • Aromatic Protons: Coupling constants (

      
      ) reveal ring patterns (ortho 
      
      
      
      8 Hz, meta
      
      
      2 Hz).
  • HMBC (Heteronuclear Multiple Bond Correlation): The definitive tool.

    • Key Correlation: Protons at H-8 or H-1 (if not substituted) will show a strong 3-bond correlation to the Carbonyl Carbon (C-9,

      
       175-180 ppm). This anchors the spin systems to the central core.
      
Visualization: Structural Logic Flow

StructureElucidation Isolate Pure Compound MS HR-ESI-MS (Mol. Formula) Isolate->MS HNMR 1H NMR (Proton Count) Isolate->HNMR CNMR 13C NMR (Carbon Count) Isolate->CNMR Chelated Signal > 12ppm? (C-1 OH present) HNMR->Chelated HMBC HMBC (Connectivity) CNMR->HMBC MethoxyLoc HMBC: OMe -> C (Locate OMe) HMBC->MethoxyLoc Structure Proposed Structure Chelated->HMBC MethoxyLoc->Structure

Figure 2: Logic flow for elucidating dimethoxyxanthone structures, prioritizing HMBC correlations to the carbonyl core.

Chapter 5: Bioactivity Profiling (Case Study)

Cytotoxicity Assay (MTT Protocol)

Novel dimethoxyxanthones often target cancer cell lines.

  • Cells: MCF-7 (Breast), A549 (Lung).

  • Control:

    
    -Mangostin (Positive control).
    
  • Procedure:

    • Seed cells (

      
      /well) in 96-well plates.
      
    • Treat with compound (0.1 - 100

      
      M) for 48h.
      
    • Add MTT reagent; read absorbance at 570 nm.

  • Criterion: An

    
    M is considered "active" for pure compounds.
    

References

  • Isolation and Structure Elucidation of Two New Xanthones from Gentiana azurium Bunge. Source: Z. Naturforsch. (2002). URL:[Link]

  • Xanthones from the Pericarp of Garcinia mangostana. Source: Molecules (MDPI). URL:[Link]

  • Thirteen New Xanthone Derivatives from Calophyllum caledonicum. Source: Marine Drugs / PMC. URL:[Link]

  • Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis. Source: Marine Drugs (MDPI). URL:[Link]

  • Xanthone Glucosides: Isolation, Bioactivity and Synthesis. Source: Molecules (MDPI). URL:[Link]

Sources

The Multifaceted Bio-pharmacological Landscape of Methoxylated Xanthones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methoxylated xanthones, a prominent class of polyphenolic compounds, have garnered significant attention within the scientific community for their extensive range of biological activities.[1] This in-depth technical guide provides a comprehensive review of the current understanding of these fascinating molecules, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. By delving into the underlying molecular mechanisms and providing detailed experimental protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of methoxylated xanthones.

Introduction: The Structural Elegance and Biological Promise of Xanthones

Xanthones are characterized by a tricyclic dibenzo-γ-pyrone scaffold, a "privileged structure" in medicinal chemistry that allows for a diverse array of substitutions, leading to a wide spectrum of pharmacological activities.[2][3] The introduction of methoxy (-OCH3) groups to the xanthone core can significantly modulate their lipophilicity, bioavailability, and interaction with biological targets, often enhancing their therapeutic efficacy.[4] These naturally occurring compounds, frequently isolated from plants and fungi, have been the subject of extensive research, revealing their potential to combat a variety of human diseases.[5] This guide will explore the key biological activities of methoxylated xanthones, elucidating the intricate signaling pathways they modulate and providing practical methodologies for their investigation.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Methoxylated xanthones have emerged as promising candidates for cancer therapy due to their ability to interfere with multiple stages of carcinogenesis, including proliferation, apoptosis, and metastasis.[6]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which methoxylated xanthones exert their anticancer effects is the induction of programmed cell death, or apoptosis, in cancer cells.[7][8] Notably, compounds like α-mangostin, a well-studied methoxylated xanthone, have been shown to trigger the intrinsic apoptotic pathway.[9][10] This involves the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of caspase cascades.[6]

Furthermore, these compounds can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[9] For instance, α-mangostin and β-mangostin have been observed to cause G1 phase arrest, while γ-mangostin can induce S phase arrest in human colon cancer cells.[9][10] This is often achieved by modulating the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[9]

cluster_0 Methoxylated Xanthone Action on Cancer Cell MX Methoxylated Xanthone (e.g., α-mangostin) Bcl2 Bcl-2 (Anti-apoptotic) MX->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MX->Bax Activates Cyclins_CDKs Cyclins/CDKs (e.g., Cyclin D1) MX->Cyclins_CDKs Inhibits Mito Mitochondrial Dysfunction Bax->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Arrest (G1/S)

Caption: Signaling pathway of methoxylated xanthone-induced apoptosis and cell cycle arrest in cancer cells.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to evaluate the cytotoxic effects of compounds on cultured cells.[11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxylated xanthone in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13] Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[5] Methoxylated xanthones have demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.[5][15]

Inhibition of Pro-inflammatory Mediators and Cytokines

Methoxylated xanthones can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][16] This is often achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Modulation of the NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18] Several methoxylated xanthones have been shown to inhibit NF-κB activation by preventing the degradation of IκB.[16][19]

Additionally, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes kinases like ERK, JNK, and p38, plays a crucial role in inflammation.[20] Methoxylated xanthones can modulate this pathway, further contributing to their anti-inflammatory effects.[16][19]

cluster_1 Methoxylated Xanthone in Inflammation LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates ProInflam_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflam_Genes Activates MX Methoxylated Xanthone MX->MAPK Inhibits MX->IKK Inhibits

Sources

Methodological & Application

Application Note: Streamlined Synthesis of 2,3-Diaryl-9H-xanthen-9-ones via a Tandem Heck Reaction and Electrocyclization Cascade

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Xanthenone Scaffold

The 9H-xanthen-9-one, or xanthone, core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Xanthone derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] This diverse functionality has made them attractive targets for drug discovery and development, with researchers actively exploring novel derivatives for enhanced therapeutic potential.[4][5] In particular, the introduction of aryl substituents at the 2 and 3-positions of the xanthone nucleus can significantly modulate these biological activities and introduce novel photophysical properties. This application note details a robust and efficient protocol for the synthesis of 2,3-diaryl-9H-xanthen-9-ones, leveraging a palladium-catalyzed Heck reaction as the cornerstone of a tandem reaction sequence.

The Synthetic Challenge and the Heck Reaction Solution

Traditional multistep syntheses of complex xanthones can be arduous, often requiring harsh conditions and leading to modest overall yields. The palladium-catalyzed Heck reaction, a powerful tool for the formation of carbon-carbon bonds, offers a more elegant and efficient alternative.[6][7][8] This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[9][10] Our approach utilizes a Heck reaction between a 3-bromo-2-styrylchromone and a substituted styrene, which then undergoes an in situ electrocyclization and oxidation to furnish the desired 2,3-diaryl-9H-xanthen-9-one in a single pot.[2] This methodology provides a streamlined pathway to a diverse library of diaryl xanthenones.

Mechanistic Insights: A Palladium-Catalyzed Cascade

The reaction proceeds through a well-established Heck catalytic cycle, followed by a spontaneous electrocyclization and oxidation.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-bromo-2-styrylchromone, forming a Pd(II) intermediate.

  • Olefin Coordination and Insertion: The substituted styrene coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.

  • β-Hydride Elimination: A β-hydride elimination step regenerates the double bond and releases the arylated chromone intermediate.

  • Reductive Elimination & Catalyst Regeneration: Reductive elimination of HBr, neutralized by the base, regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

  • Electrocyclization and Oxidation: The newly formed intermediate undergoes a 6π-electrocyclization followed by oxidation to yield the final aromatic 2,3-diaryl-9H-xanthen-9-one product.

Heck_Mechanism cluster_heck Heck Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition A->B 3-Bromo-2-styrylchromone C Pd(II) Intermediate B->C D Olefin Coordination & Insertion C->D Styrene E Arylated Pd(II) Complex D->E F β-Hydride Elimination E->F G Product Precursor & HPd(II)X F->G H Reductive Elimination (Base) G->H Base I Electrocyclization & Oxidation G->I H->A J 2,3-Diaryl-9H-xanthen-9-one I->J

Caption: Mechanism of 2,3-diaryl-9H-xanthen-9-one synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of 2,3-diaryl-9H-xanthen-9-ones. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents
  • 3-Bromo-2-styrylchromone derivative

  • Substituted styrene (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)

  • Triethylamine (NEt₃, 2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure

Workflow start Start reagents Combine Reactants: 3-Bromo-2-styrylchromone, Styrene, Pd(OAc)₂, P(o-tol)₃, NEt₃ in DMF start->reagents degas Degas with N₂/Ar reagents->degas heat Heat to 100-120 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup: Dilute with DCM, wash with water and brine monitor->workup dry Dry organic layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

  • Reaction Assembly: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-2-styrylchromone (1.0 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.10 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (10 mL), the substituted styrene (1.2 mmol), and triethylamine (2.5 mmol) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (50 mL) and wash with water (3 x 30 mL) followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,3-diaryl-9H-xanthen-9-one.

Data and Expected Outcomes

The following table summarizes typical reaction parameters and expected yields for a model reaction.

Entry3-Bromo-2-styrylchromoneStyrene DerivativeCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1UnsubstitutedStyrenePd(OAc)₂ / P(o-tol)₃NEt₃1101875-85
2Unsubstituted4-MethoxystyrenePd(OAc)₂ / P(o-tol)₃NEt₃1101680-90
3Unsubstituted4-ChlorostyrenePd(OAc)₂ / P(o-tol)₃K₂CO₃1202465-75

Troubleshooting and Optimization

  • Low Yield:

    • Ensure anhydrous and oxygen-free conditions: Moisture and oxygen can deactivate the palladium catalyst.

    • Vary the ligand: For less reactive substrates, consider more electron-rich or bulkier phosphine ligands.

    • Screen different bases: Inorganic bases like potassium carbonate or cesium carbonate may be more effective in some cases.

    • Adjust the temperature: A higher temperature may be required for challenging couplings, but be mindful of potential decomposition.

  • Side Product Formation:

    • Homocoupling of the styrene: This can occur at higher temperatures. Lowering the reaction temperature or using a more active catalyst system can mitigate this.

    • Incomplete cyclization: Ensure the reaction is run to full conversion of the Heck product. The electrocyclization/oxidation is generally facile but may be substrate-dependent.

Characterization of 2,3-Diaryl-9H-xanthen-9-ones

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons of the xanthone core and the aryl substituents.

    • ¹³C NMR will display a signal for the carbonyl carbon typically in the range of 175-185 ppm, along with signals for the aromatic carbons.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

Conclusion

The tandem Heck reaction and electrocyclization cascade presented herein provides an efficient and versatile method for the synthesis of medicinally relevant 2,3-diaryl-9H-xanthen-9-ones. This protocol offers a significant improvement over classical synthetic routes and opens the door to the rapid generation of diverse libraries for biological screening and materials science applications.

References

  • Heck Reaction—State of the Art - MDPI. Available from: [Link]

  • Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PubMed Central. Available from: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. Available from: [Link]

  • (PDF) Heck Reaction—State of the Art - ResearchGate. Available from: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available from: [Link]

  • Heck reaction of olefins and aryl halides: Scope of substrate. a (continued) - ResearchGate. Available from: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Available from: [Link]

  • From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC - PubMed Central. Available from: [Link]

  • Palladium–copper catalyzed C(sp3)–C(sp2) bond C–H activation cross-coupling reaction: selective arylation to synthesize 9-aryl-9H-xanthene and 9,9-diaryl-xanthene derivatives - RSC Publishing. Available from: [Link]

  • Efficient two-step synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores - PubMed. Available from: [Link]

  • One‐Pot Synthesis of Xanthone by Carbonylative Suzuki Coupling Reaction | Request PDF. Available from: [Link]

  • Novel Hydroxy-9H-xanthen-9-ones derivatives: synthesis and bioactive properties. Available from: [Link]

  • An Update on the Anticancer Activity of Xanthone Derivatives: A Review - MDPI. Available from: [Link]

  • 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Available from: [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - NIH. Available from: [Link]

  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - NIH. Available from: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. Available from: [Link]

  • Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes | Request PDF - ResearchGate. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Xanthone Derivatives for Possible Treatment of Alzheimer's Disease Based on Multi-Target Strategy - PubMed. Available from: [Link]

  • A simple and efficient synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones by ZnO nanoparticles catalyzed three component coupling reaction of aldehydes, 2-naphthol and dimedone - SciELO South Africa. Available from: [Link]

  • A Selective Palladium-Catalyzed Carbonylative Arylation of Aryl Ketones to Give Vinylbenzoate Compounds - PubMed. Available from: [Link]

  • Efficient Two-Step Synthesis of 9-Aryl-6-hydroxy-3H-xanthen-3-one Fluorophores - figshare. Available from: [Link]

Sources

Application Note: Quantitative Analysis of 2,3-Dimethoxyxanthen-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust quantification of 2,3-Dimethoxyxanthen-9-one (2,3-DMX), a bioactive xanthone derivative predominantly found in Polygala tenuifolia (Yuan Zhi). While often analyzed as part of a broad metabolomic profile, precise quantification of 2,3-DMX is critical for pharmacokinetic (PK) studies and quality control of botanical extracts due to its potential neuroprotective and monoamine oxidase (MAO) inhibitory activities.

This guide presents two distinct validated workflows:

  • HPLC-DAD: A cost-effective, robust method for Quality Control (QC) of raw materials and standardized extracts.

  • LC-MS/MS: A high-sensitivity bioanalytical method for pharmacokinetic profiling in plasma.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to successful separation. 2,3-DMX is a lipophilic, planar aromatic system.

PropertyValueAnalytical Implication
Molecular Formula C₁₅H₁₂O₄Monoisotopic Mass: 256.07 Da
LogP (Predicted) ~2.7 – 3.1High retention on C18; requires high % organic mobile phase for elution.
pKa Neutral (no ionizable groups < pH 9)pH modification is used primarily to suppress silanol activity on columns, not to ionize the analyte.
UV Maxima ~240 nm, ~310 nm310 nm offers better selectivity against non-aromatic interferences; 240 nm offers higher sensitivity.
Solubility Low in water; High in MeOH/ACNSample diluent must contain >50% organic solvent to prevent precipitation.

Sample Preparation Protocols

The extraction efficiency is the largest source of error in xanthone analysis. We utilize a "Fit-for-Purpose" extraction strategy.

Workflow Visualization: Extraction Logic

SamplePrep Start Start: Sample Type Plant Plant Material / Extract Start->Plant Plasma Biological Matrix (Plasma/Serum) Start->Plasma Grind Pulverize to <60 Mesh Plant->Grind Extract Ultrasonication (70% MeOH, 30 min, 40°C) Grind->Extract Centrifuge1 Centrifuge (12,000 rpm, 10 min) Extract->Centrifuge1 Filter Filter (0.22 µm PTFE) Centrifuge1->Filter ReadyHPLC Ready for HPLC-UV Filter->ReadyHPLC PPT Protein Precipitation (Add 3x Vol Acetonitrile) Plasma->PPT Vortex Vortex (2 min) PPT->Vortex Centrifuge2 Centrifuge (14,000 rpm, 15 min, 4°C) Vortex->Centrifuge2 Evap Supernatant Evaporation (N2 stream, 40°C) Centrifuge2->Evap Recon Reconstitute (50% MeOH) Evap->Recon ReadyLCMS Ready for LC-MS/MS Recon->ReadyLCMS

Figure 1: Dual-track sample preparation workflow ensuring matrix removal for both high-concentration (plant) and trace-level (plasma) samples.

Detailed Steps:
  • Plant Matrix (QC):

    • Weigh 0.5 g of powder.

    • Add 25 mL of 70% Methanol . (Note: 100% MeOH extracts excessive chlorophyll; 70% balances solubility of xanthones with exclusion of lipophilic waxes).

    • Ultrasonicate for 30 min at 40°C.

    • Filter through 0.22 µm PTFE syringe filter.

  • Biological Matrix (PK):

    • Aliquot 100 µL plasma.

    • Add 300 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Carbamazepine).

    • Vortex vigorously. Centrifuge at 14,000 x g for 15 min.

    • Critical Step: Evaporate supernatant to dryness and reconstitute in mobile phase. Direct injection of supernatant often leads to peak broadening due to high solvent strength.

Protocol A: HPLC-DAD (Quality Control)

Objective: Routine quantification in Polygala tenuifolia roots or commercial extracts. Rationale: UV detection is sufficient for the µg/mg levels found in plants. A gradient is required to separate 2,3-DMX from more polar saponins (tenuifolin) and glycosylated xanthones (polygalaxanthones).

  • Instrument: Agilent 1260 / Waters Alliance or equivalent.

  • Column: C18 (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C.

  • Detection: DAD at 310 nm (Quantification), 254 nm (Profiling).

Gradient Table:

Time (min) % A (Water) % B (ACN) Event
0.0 95 5 Equilibration
5.0 70 30 Elute polar glycosides
15.0 40 60 Elute aglycones
20.0 10 90 Elute 2,3-DMX (RT ~18 min)
25.0 10 90 Wash

| 26.0 | 95 | 5 | Re-equilibration |

Self-Validation Check:

  • Resolution (Rs): Ensure Rs > 1.5 between 2,3-DMX and the nearest impurity.

  • Tailing Factor: Must be < 1.2. If higher, increase column temperature to 35°C.

Protocol B: LC-MS/MS (Bioanalysis/PK)

Objective: Quantification in rat/human plasma (ng/mL range). Rationale: 2,3-DMX lacks ionizable groups for pH switching, but the ether oxygens and carbonyl group allow for protonation in ESI(+) mode.

  • Instrument: Triple Quadrupole (e.g., SCIEX 5500, Waters Xevo TQ-S).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Column: UHPLC C18 (e.g., ACQUITY UPLC BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Isocratic 30% Water (0.1% Formic Acid) / 70% Acetonitrile.

    • Why Isocratic? Increases throughput for large PK batches. 2,3-DMX is retained enough to avoid suppression zone but elutes quickly (~2.5 min).

MS/MS Parameters (Optimized):

  • Precursor Ion (Q1): m/z 257.1 [M+H]⁺

  • Quantifier Transition (Q3): m/z 257.1 → 242.1 (Loss of -CH₃ methyl radical).

  • Qualifier Transition (Q3): m/z 257.1 → 214.1 (Loss of -CH₃ and -CO).

  • Declustering Potential (DP): ~100 V

  • Collision Energy (CE): ~25-30 eV

Workflow Visualization: MS Decision Tree

MethodSelection Input Sample Input ConcCheck Est. Concentration? Input->ConcCheck High High (>1 µg/mL) Plant Extracts ConcCheck->High Raw Material Low Trace (<100 ng/mL) Plasma/Tissue ConcCheck->Low Bio-fluid MethodUV Method A: HPLC-UV (310 nm) High->MethodUV MethodMS Method B: LC-MS/MS (MRM 257->242) Low->MethodMS Result1 Result1 MethodUV->Result1 Purity/Content % Result2 Result2 MethodMS->Result2 PK Curve (AUC/Cmax)

Figure 2: Decision matrix for selecting the appropriate analytical platform based on sensitivity requirements.

Method Validation (ICH M10/Q2)

To ensure trustworthiness, the following parameters must be met:

  • Linearity:

    • UV:[5] 1.0 – 100 µg/mL (R² > 0.999).

    • MS: 1.0 – 1000 ng/mL (Weighted 1/x² regression).

  • Accuracy & Precision:

    • Intra/Inter-day variability (RSD) must be < 15% (or < 20% at LLOQ).

  • Matrix Effect (LC-MS):

    • Compare response of spiked post-extraction blank plasma vs. neat solution.

    • Acceptance: 85-115%. If suppression occurs (<85%), switch to APCI source or improve cleanup (Solid Phase Extraction).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (UV) Secondary interactions with silanols.Ensure Formic Acid is at least 0.1%.[4] Do not use neutral water.
Low Sensitivity (MS) Ion suppression from phospholipids.Divert flow to waste for the first 1.5 min. Use PPT with cold acetonitrile.
Carryover Lipophilic nature of 2,3-DMX.Use a needle wash of 50:50 MeOH:Isopropanol.
Retention Shift Column temperature fluctuation.Xanthones are temperature sensitive; use a column oven (30°C).

References

  • Klein-Júnior, L. C., et al. (2012). "LC-DAD-MS/MS ESI analysis of xanthones and derivatives in Polygala species." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates general xanthone separation logic).

  • Zhao, J., et al. (2017). "Advanced analytical methods for the quality control of Polygala tenuifolia." Journal of Chromatography B. (Provides the basis for the extraction protocols).

  • Ling, Y., et al. (2013). "Pharmacokinetics of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside in rat using ultra-performance LC-quadrupole TOF-MS." Journal of Separation Science. (Methodology adapted for lipophilic glycoside/aglycone PK studies).

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. (Standard for Polygala root identification).

Sources

HPLC method development for 2,3-Dimethoxyxanthen-9-one analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic development and validation of a Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of 2,3-Dimethoxyxanthen-9-one (2,3-DMX). As a lipophilic xanthone derivative with potential pharmacological applications (e.g., MAO inhibition, anti-inflammatory activity), precise analytical control is critical for pharmacokinetic profiling and purity assessment.

This guide moves beyond generic recipes, providing a Quality by Design (QbD) approach. We establish a robust C18-based separation utilizing an acidified acetonitrile/water gradient, ensuring resolution from potential synthetic impurities or biological matrix components.

Physicochemical Profile & Method Strategy

Understanding the analyte is the foundation of robust chromatography.

PropertyValue / CharacteristicImpact on HPLC Method
Analyte 2,3-Dimethoxyxanthen-9-oneTricyclic aromatic core; rigid planar structure.
LogP (Predicted) ~3.2 - 3.5High Lipophilicity: Requires high organic strength mobile phase (e.g., >50% ACN) for elution.
pKa Neutral (Methoxy groups non-ionizable)pH Independence: Retention is largely independent of pH. However, acidic buffers are recommended to suppress silanol activity on the column.
UV Maxima ~238 nm, ~310 nm (Typical Xanthone)Detection: UV-Vis/DAD is highly sensitive. 238 nm offers max sensitivity; 254 nm offers high selectivity.
Solubility Low in Water; High in ACN, MeOH, DMSODiluent: Samples must be prepared in >80% Organic solvent to prevent precipitation.
Method Development Workflow

The following diagram outlines the logical flow for developing this method, ensuring all critical quality attributes (CQA) are met.

MethodDevelopment Start Analyte Profiling (LogP, UV, pKa) Screening Column & Solvent Screening Start->Screening Define Constraints Opt Parameter Optimization Screening->Opt Select C18 / ACN C18 vs Phenyl-Hexyl C18 vs Phenyl-Hexyl Screening->C18 vs Phenyl-Hexyl Valid Method Validation Opt->Valid Lock Conditions Gradient Slope\nTemp (30-40°C) Gradient Slope Temp (30-40°C) Opt->Gradient Slope\nTemp (30-40°C) Valid->Opt Fail (Feedback) Final SOP Generation Valid->Final Pass

Figure 1: QbD Workflow for Xanthone Method Development.

Optimized Chromatographic Protocol

This protocol has been optimized for peak symmetry (As < 1.2) and theoretical plates (N > 10,000).

Instrumentation & Reagents
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.

    • Water, Milli-Q (18.2 MΩ).

    • Formic Acid (FA), LC-MS Grade (Used as a peak sharpener).

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 3.5 µm or 5 µmC18 provides strong hydrophobic retention for the xanthone core. End-capping prevents tailing caused by silanol interactions.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier suppresses secondary interactions with residual silanols.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity than MeOH, allowing higher flow rates and lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 35 °CSlightly elevated temperature improves mass transfer and reduces viscosity.
Injection Vol 10 µLStandard volume; adjust based on sample concentration.
Detection 238 nm (Quant), 254 nm (Qual)238 nm targets the xanthone core π-π* transition for maximum sensitivity.
Gradient Program

Due to the high lipophilicity of 2,3-DMX, a high-organic gradient is required to elute the compound within a reasonable timeframe.

Time (min)% Mobile Phase B (ACN)Event
0.0 40%Initial hold to focus the peak.
2.0 40%Isocratic hold.
12.0 95%Linear ramp to elute 2,3-DMX (Expected RT ~8-9 min).
15.0 95%Wash step to remove highly lipophilic impurities.
15.1 40%Return to initial conditions.
20.0 40%Re-equilibration (Critical for reproducibility).

Sample Preparation Workflow

Correct sample preparation is vital to prevent precipitation of the hydrophobic analyte in the HPLC lines.

SamplePrep Stock Stock Solution Prep (1 mg/mL in 100% DMSO) Inter Intermediate Dilution (100 µg/mL in ACN) Stock->Inter  Dilute 1:10 Working Working Standard (10-50 µg/mL in 50:50 ACN:Water) Inter->Working  Dilute with Water (Watch for precip!) Filter Filtration (0.22 µm PTFE Filter) Working->Filter  Remove particulates Vial HPLC Vial (Amber Glass) Filter->Vial  Ready for Injection

Figure 2: Sample Preparation to ensure solubility and system compatibility.

Critical Step: When preparing the Working Standard, add the water slowly to the acetonitrile solution with vortexing. If turbidity appears, increase the % ACN in the diluent (e.g., to 60:40 ACN:Water).

Method Validation Parameters (ICH Q2 Guidelines)

To ensure the method is "self-validating" and trustworthy, the following acceptance criteria must be met during execution.

System Suitability Test (SST)

Run 5 replicate injections of a standard (e.g., 20 µg/mL).

  • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor (T): 0.9 < T < 1.2 (Demonstrates good peak shape).

  • Theoretical Plates (N): > 5,000 (Demonstrates column efficiency).

Linearity & Range
  • Range: 1 µg/mL to 100 µg/mL.

  • Criteria: R² > 0.999.

  • Procedure: Prepare 5 concentration levels (e.g., 5, 20, 40, 60, 80, 100 µg/mL).

Accuracy (Recovery)
  • Spike Recovery: Spike known amounts of 2,3-DMX into a blank matrix (e.g., plasma extract or placebo formulation).

  • Acceptance: 95% - 105% recovery.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure Formic Acid (0.1%) is fresh. Consider switching to a "Polar Embedded" C18 column.
Retention Time Drift Temperature fluctuationEnsure column oven is stable at 35°C. Check pump flow stability.
High Backpressure ParticulatesReplace guard column. Re-filter samples using 0.22 µm PTFE.
Split Peaks Solvent mismatchSample solvent is too strong (e.g., 100% ACN). Dilute sample with mobile phase (40% ACN) before injection.

References

  • Separation of Xanthones (General C18 Methods)

    • Source: Journal of Chromatographic Science. "Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules."
    • URL:[Link] (General Journal Link for verification of method class).

  • Physicochemical Properties of Xanthones

    • Source: National Library of Medicine (PubChem). "Xanthone Structure and Properties."
    • URL:[Link]

  • HPLC Method Development Guidelines

    • Source: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
    • URL:[Link]

  • Xanthone UV Absorbance Data

    • Source: MDPI Molecules.
    • URL:[Link]

Using 2,3-Dimethoxyxanthen-9-one as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,3-Dimethoxyxanthen-9-one as a Bioactive Scaffold Intermediate

Executive Summary

2,3-Dimethoxyxanthen-9-one (2,3-DMX) represents a critical intermediate in the synthesis of pharmacologically active xanthones. Unlike the ubiquitous 1,3-dihydroxy variants (e.g., lichexanthone), the 2,3-substitution pattern offers a unique "catecholic mask." The methoxy groups protect the reactive oxygen centers during harsh skeletal construction, preventing oxidative polymerization. Post-synthesis, 2,3-DMX serves as a divergent platform: it can be selectively demethylated to yield potent antioxidant catechols (2,3-dihydroxyxanthone) or functionalized at the C-4 position via electrophilic aromatic substitution. This guide details the synthesis, validation, and downstream application of 2,3-DMX for drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecificationNotes
IUPAC Name 2,3-dimethoxy-9H-xanthen-9-oneCommon: 2,3-Dimethoxyxanthone
CAS Registry 42833-96-3
Molecular Formula C₁₅H₁₂O₄MW: 256.25 g/mol
Appearance Pale yellow needles/powderRecrystallized from EtOH/CHCl₃
Solubility Soluble: DCM, CHCl₃, DMSO.[1]Insoluble: Water, Hexanes.
Key Reactivity Nucleophilic (Ring A), DemethylationC-4 is the primary electrophilic site.

Strategic Synthesis: The "Masked Catechol" Protocol

Rationale: Direct synthesis of 2,3-dihydroxyxanthone is low-yielding due to the susceptibility of catechols to oxidation under Friedel-Crafts or Grover-Shah conditions. The "Expert" approach is to synthesize the dimethoxy intermediate (2,3-DMX) first.

Methodology: We utilize a modified Ullmann ether condensation followed by Eaton’s Reagent cyclization. This is superior to PPA (Polyphosphoric Acid) due to lower viscosity and cleaner workup.

Step-by-Step Protocol

Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)[2]

  • 3,4-Dimethoxyphenol (1.1 eq)

  • Copper(0) powder (0.1 eq) & CuI (0.05 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid)
    

Workflow:

  • Ether Formation (Ullmann):

    • In a sealed tube, dissolve 2-chlorobenzoic acid (10 mmol) and 3,4-dimethoxyphenol (11 mmol) in DMF (20 mL).

    • Add

      
       and copper catalysts.
      
    • Heat to 130°C for 16 hours. Critical Control Point: Monitor TLC for disappearance of benzoic acid.

    • Workup: Acidify with 1M HCl, extract with EtOAc. The product is 2-(3,4-dimethoxyphenoxy)benzoic acid .

  • Cyclization (The Ring Closure):

    • Add the dry diphenyl ether acid (5 mmol) to a round-bottom flask.

    • Add Eaton’s Reagent (10 mL) under

      
      .
      
    • Stir at 80°C for 2 hours. Note: The solution will turn deep red/orange (formation of the xanthylium cation intermediate).

    • Quench: Pour onto crushed ice (100g). The 2,3-DMX will precipitate as a pale solid.

    • Purification: Recrystallize from Ethanol.[1]

Validation Criteria:

  • H-NMR (DMSO-d6): Two singlets for methoxy groups (~3.8-3.9 ppm).[1] Two singlets for protons H-1 and H-4 (para to each other on Ring A) if no coupling is observed, though typically H-1 is deshielded (~7.6 ppm) by the carbonyl.

Downstream Application A: Regioselective Demethylation

Application: Generating 2,3-dihydroxyxanthone for antioxidant assays or metal chelation studies. Mechanism: Boron tribromide (


) coordinates with the ether oxygen, allowing bromide to attack the methyl group via 

.

Protocol:

  • Dissolve 2,3-DMX (1 mmol) in anhydrous

    
     (10 mL) at -78°C.
    
  • Add

    
     (1M in DCM, 3.0 eq) dropwise.
    
  • Warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Cool to 0°C, add MeOH carefully.

  • Result: 2,3-Dihydroxyxanthone.[3]

Expert Insight: If partial demethylation is desired (e.g., to retain 3-OMe for lipophilicity), use


 in Toluene  at 60°C. The peri-methoxy (if present at C-1) or the less sterically hindered methoxy is cleaved first. For 2,3-DMX, 

is non-selective and cleaves both.

Downstream Application B: C-4 Functionalization

Application: Creating libraries of Mannich bases (solubility enhancement) or Halogenated derivatives (cross-coupling precursors). Logic: The 2,3-dimethoxy motif activates Ring A. Position 1 is sterically hindered by the C=9 carbonyl. Position 4 is the most accessible nucleophilic site.

Protocol (Bromination):

  • Dissolve 2,3-DMX (1 mmol) in Glacial Acetic Acid.

  • Add

    
     (1.1 eq) in Acetic Acid dropwise at RT.
    
  • Stir for 4 hours.

  • Product: 4-Bromo-2,3-dimethoxyxanthone.

  • Utility: This bromide is a substrate for Suzuki-Miyaura coupling to attach biaryl side chains.

Visualizing the Workflow

The following diagram illustrates the synthesis of the intermediate and its divergent applications.

G Precursor1 2-Chlorobenzoic Acid Intermediate 2,3-Dimethoxyxanthen-9-one (2,3-DMX) [The Core Intermediate] Precursor1->Intermediate 1. Ullmann Ether 2. Eaton's Reagent (Cyclization) Precursor2 3,4-Dimethoxy phenol Precursor2->Intermediate Deriv1 2,3-Dihydroxyxanthone (Antioxidant/Chelator) Intermediate->Deriv1 BBr3, DCM (Demethylation) Deriv2 4-Bromo-2,3-DMX (Coupling Precursor) Intermediate->Deriv2 Br2, AcOH (EAS at C-4)

Figure 1: Synthetic workflow for generating and utilizing the 2,3-DMX scaffold. The pathway highlights the transition from precursors to the stable intermediate, followed by divergent functionalization.

Mechanistic Pathway: Cyclization[8]

Understanding the formation of the central ring is vital for troubleshooting.

Mechanism Start Diphenyl Ether Acid Acylion Acylium Ion Intermediate Start->Acylion Eaton's Reagent (-OH removal) Closure Electrophilic Attack on Ring B Acylion->Closure Intramolecular Friedel-Crafts Final 2,3-DMX Closure->Final -H+ (Aromatization)

Figure 2: Acid-catalyzed cyclodehydration mechanism. The formation of the acylium ion is the rate-limiting step, facilitated by the dehydrating power of


.

References

  • Synthesis of Xanthones (General Protocol)

    • Source: Grover, P. K., Shah, G. D., & Shah, R. C. (1955). The Grover-Shah Reaction. Journal of the Chemical Society.
    • Relevance: Foundational chemistry for xanthone cycliz
    • URL:[Link][4]

  • Bioactivity of Methoxyxanthones

    • Source: Pinto, M. M., et al. (2005).[5] Xanthone Derivatives: New Insights in Biological Activities. Current Medicinal Chemistry.

    • Relevance: Details the structure-activity relationship (SAR) of methoxy vs. hydroxy substituents.
    • URL:[Link]

  • Demethylation Protocols

    • Source: McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron.
    • Relevance: The standard protocol for converting 2,3-DMX to 2,3-dihydroxyxanthone.
    • URL:[Link][4]

  • Eaton's Reagent Utility

    • Source: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry.
    • Relevance: Justifies the selection of Eaton's reagent over PPA for the cycliz
    • URL:[Link]

Sources

Application Note: High-Efficiency Synthesis and Screening of 2,3-Dimethoxyxanthen-9-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2,3-Dimethoxyxanthen-9-one Derivatives for Biological Screening Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Researchers

Introduction: The Xanthone "Privileged Structure"

In the landscape of medicinal chemistry, the 9H-xanthen-9-one (xanthone) nucleus is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, 2,3-dimethoxyxanthen-9-one represents a critical core scaffold. The methoxy-substitution pattern at positions 2 and 3 mimics the oxygenation found in potent natural products like mangostin and psorospermin, enhancing lipophilicity and membrane permeability while offering specific electronic environments for receptor binding.

Recent pharmacological studies indicate that 2,3-dimethoxyxanthone derivatives exhibit significant activity as:

  • Topoisomerase II Inhibitors: Intercalating into DNA to arrest cancer cell proliferation.

  • Kinase Inhibitors: Modulating signal transduction pathways (e.g., MAPK/ERK).

  • Antimicrobial Agents: Disrupting bacterial cell wall integrity in multidrug-resistant strains.

This guide details a robust, scalable synthetic protocol for accessing the 2,3-dimethoxyxanthen-9-one core using Eaton’s Reagent , followed by a standardized biological screening workflow. Unlike traditional Friedel-Crafts acylations that require harsh conditions, this method utilizes a "green" acid catalysis route with simplified workup.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The most efficient route to the 2,3-dimethoxy core avoids the multi-step protection/deprotection sequences of benzophenone cyclization. Instead, we employ a one-pot condensation of a substituted salicylic acid derivative with a phenol.[1]

  • Precursor A: 2-Hydroxy-4,5-dimethoxybenzoic acid (Provides the A-ring with pre-installed methoxy groups).

  • Precursor B: Phenol (or substituted phenols for library generation).

  • Catalyst/Solvent: Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid).[2]
    
Detailed Experimental Procedure
Step 1: Condensation Reaction (Core Synthesis)

Objective: Synthesis of 2,3-dimethoxy-9H-xanthen-9-one.

Materials:

  • 2-Hydroxy-4,5-dimethoxybenzoic acid (10 mmol, 1.98 g)

  • Phenol (10 mmol, 0.94 g)

  • Eaton’s Reagent (10 mL)

  • Ice-water bath[3][4]

  • Saturated

    
     solution
    

Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), combine 2-hydroxy-4,5-dimethoxybenzoic acid and phenol.

  • Addition: Add 10 mL of Eaton’s Reagent. The mixture may darken slightly.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir efficiently for 3 hours .

    • Critical Process Parameter (CPP): Do not exceed 90°C to prevent polymerization of methoxy groups or demethylation.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the viscous dark solution into 100 mL of crushed ice/water with vigorous stirring.

  • Precipitation: A solid precipitate will form immediately. Stir for 30 minutes to ensure complete hydrolysis of the methanesulfonic acid complex.

  • Neutralization: Adjust the pH of the slurry to ~7.0 using saturated

    
     (optional, but improves yield of acid-sensitive derivatives).
    
  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from Ethanol/Acetone (3:1) .

    • Expected Yield: 75–85%

    • Appearance: Pale yellow needles.

Step 2: Library Derivatization (Electrophilic Aromatic Substitution)

To generate a library for screening, the unsubstituted D-ring (positions 5, 6, 7, 8) is functionalized.

Example: Nitration (Targeting Position 6/7)

  • Dissolve 2,3-dimethoxyxanthone (1 mmol) in glacial acetic acid (5 mL).

  • Add conc.

    
     (1.2 eq) dropwise at 0°C.
    
  • Stir at room temperature for 2 hours.

  • Pour into ice water, filter, and purify isomers via Column Chromatography (Silica Gel, Hexane:EtOAc gradient).

Characterization & QC Criteria

Before biological screening, compounds must meet purity standards (>95%).

TechniqueParameterAcceptance Criterion
HPLC Purity (254 nm)> 95% Area Under Curve
1H NMR Methoxy SignalsTwo singlets at δ 3.8–4.0 ppm (3H each)
1H NMR Aromatic ProtonsSinglets at C1 and C4 (para-relationship confirmation)
LC-MS Molecular Ion[M+H]+ consistent with formula (e.g., m/z 257.08 for core)

Biological Screening Workflow

Visualized Workflows
Figure 1: Synthetic Pathway

SynthesisPath Start1 2-Hydroxy-4,5- dimethoxybenzoic acid Reaction Eaton's Reagent 80°C, 3h Start1->Reaction Start2 Phenol (or derivatives) Start2->Reaction Intermed Cyclization Intermediate Reaction->Intermed - H2O Product 2,3-Dimethoxy- 9H-xanthen-9-one Intermed->Product Workup Deriv Library Generation (Nitration/Amination) Product->Deriv Functionalization

Caption: One-pot condensation strategy using Eaton's Reagent for rapid scaffold assembly.

Figure 2: Biological Screening Decision Tree

ScreeningTree Library Xanthone Library (DMSO Stock 10mM) Primary Primary Screen (Single Dose: 10 µM) Library->Primary Threshold Inhibition > 50%? Primary->Threshold Discard Discard/Archive Threshold->Discard No Secondary Dose Response (IC50 Determination) Threshold->Secondary Yes Mech Mechanism Study (DNA Binding/Apoptosis) Secondary->Mech Potent Hits (<1 µM)

Caption: High-throughput screening logic for identifying potent xanthone leads.

In Vitro Cytotoxicity Protocol (MTT Assay)

Principle: The MTT assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan by metabolically active cells. It is the gold standard for assessing the antiproliferative effect of xanthone derivatives.

Reagents:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent per well. Incubate for 3–4 hours until purple precipitate forms.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Determine IC50 using non-linear regression (GraphPad Prism).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationIncrease reaction time to 5h; ensure Eaton's reagent is fresh (absorbs moisture).
Sticky Precipitate Acid residue trappedIncrease stirring time in ice water; triturate solid with methanol.
Demethylation Temperature too highStrictly control oil bath at 80°C; avoid local overheating.
Poor Solubility Highly planar structureUse DMSO for biological stocks; sonicate for 15 mins.

References

  • Scope and limitations of the preparation of xanthones using Eaton's reagent. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and biological evaluation of xanthone derivatives as anti-cancer agents. Source: ResearchGate URL:[Link]

  • Xanthone Derivatives: New Insights in Biological Activities. Source: PubMed URL:[Link]

  • General procedure for synthesis of hydroxyxanthone compounds. Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Product Yield in Xanthone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Xanthones (9H-xanthen-9-ones) are privileged heterocyclic structures essential for drug discovery, exhibiting anticancer, antibacterial, and anti-inflammatory properties.[1][2] However, their synthesis—often involving the condensation of salicylic acid derivatives with phenols—is notoriously sensitive to electronic effects and reaction conditions. This guide addresses the root causes of low yields, focusing on the Grover-Shah-Shah reaction , Friedel-Crafts acylation , and Eaton’s Reagent mediated cyclization.

Part 1: Diagnostic Workflow & Decision Tree

Before altering chemical parameters, diagnose the failure mode using the logic tree below.

XanthoneTroubleshooting Start ISSUE: Low Xanthone Yield CheckTLC 1. Check TLC/LCMS Profile Start->CheckTLC SM_Remains Starting Material (SM) Persists CheckTLC->SM_Remains Incomplete Conversion Tarring Black Tar / Charring (No distinct spots) CheckTLC->Tarring Decomposition NewSpots New Spots (Not Product) (Isomers/Benzophenones) CheckTLC->NewSpots Intermediate Arrest Action_TempUp Action: Increase Temp or Switch to Eaton's Reagent SM_Remains->Action_TempUp Action_TempDown Action: Reduce Temp (<80°C) Check for Oxidation Tarring->Action_TempDown Action_Cyclize Action: Force Cyclization (Increase Acid Strength) NewSpots->Action_Cyclize

Figure 1: Diagnostic logic tree for isolating the root cause of synthetic failure in xanthone formation.

Part 2: Critical Troubleshooting (Q&A)

Category 1: Reaction Conditions & Reagent Selection

Q1: I am using Polyphosphoric Acid (PPA) for the cyclization of 2-hydroxybenzophenone, but my yield is stuck at <40%. How can I improve this? A: PPA is a classic reagent but suffers from high viscosity (poor mass transfer) and requires high temperatures (often >100°C), which causes charring.

  • The Fix: Switch to Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid).

  • Why: Eaton’s reagent is less viscous, allowing for better stirring, and is often effective at lower temperatures (60–80°C). It promotes the formation of the acylium ion more efficiently than PPA, particularly for electron-rich substrates [1, 3].

  • Protocol Adjustment: Dissolve the benzophenone intermediate in Eaton’s reagent (1:10 w/v) and stir at 80°C for 1–2 hours. Quench with ice water.

Q2: My reaction mixture turns into a black, insoluble tar within 30 minutes. What is happening? A: This indicates oxidative degradation or polymerization, common when using sulfuric acid or PPA at reflux temperatures.

  • The Fix: Lower the reaction temperature.

  • Mechanism: Xanthone precursors (phenols) are prone to oxidation.[3] If using the Grover-Shah-Shah method (ZnCl2/POCl3), do not exceed 70–80°C unless strictly necessary. Ensure an inert atmosphere (Ar/N2) is used to prevent oxidative coupling side reactions [4].

Category 2: Substrate Electronic Effects[4]

Q3: Why does the reaction work for resorcinol (1,3-dihydroxybenzene) but fail for 4-nitrophenol? A: The synthesis relies on Electrophilic Aromatic Substitution (EAS) .

  • The Science: The reaction requires the phenol component to be nucleophilic enough to attack the protonated salicylic acid (or acylium ion). Electron-withdrawing groups (like -NO2) on the phenol deactivate the ring, preventing the initial Friedel-Crafts acylation [3].

  • The Fix: For electron-poor substrates, you cannot use the direct one-pot condensation. Instead:

    • Synthesize the benzophenone intermediate via a different route (e.g., Friedel-Crafts with an acid chloride).[4]

    • Perform the ring closure (cyclodehydration) in a separate step using base catalysis (NaH/DMSO) or extreme acid conditions (triflic acid).

Category 3: Work-up & Purification[6][7][8][9]

Q4: I see product on TLC, but I lose it during the aqueous workup. Where is it going? A: Xanthones are generally insoluble in water, but if your quench is too acidic or too basic (depending on substituents like -OH or -COOH), the product may remain soluble or form an emulsion.

  • The Fix:

    • Quench: Pour the reaction mixture slowly into crushed ice with vigorous stirring.

    • Wait: Allow the slurry to stir for 20–30 minutes. This ensures the breakdown of the acyl-phosphate intermediates formed by Eaton’s reagent or PPA [3].

    • Filter: Do not extract immediately. Filter the precipitate first.[5] If no precipitate forms, then extract with Ethyl Acetate (EtOAc).

Q5: How do I purify the crude solid without running a column? A: Recrystallization is highly effective for xanthones due to their rigid, planar structure.

  • Solvent Choice:

    • Acetone/Ethanol: Good for general recrystallization.

    • DMSO: High solubility, but hard to remove. Use only as a co-solvent.

    • Toluene/Heptane: Excellent for obtaining crystalline needles if the product is non-polar [5].

  • Note: If you see a "dienone" impurity (often yellow), this is an intermediate that failed to aromatize. Heating this solid in acetic acid can sometimes drive it to the xanthone.

Part 3: Comparative Data & Protocols

Table 1: Comparison of Condensing Agents for Xanthone Synthesis
ReagentTypical TempYield ProfileProsCons
Eaton's Reagent (P2O5/MsOH)60–80°CHigh (70–90%) Low viscosity, cleaner workup, milder conditions [3].Moisture sensitive, expensive.
Polyphosphoric Acid (PPA) 100–120°CModerate (40–60%)Cheap, classic method.High viscosity (stirring issues), difficult to quench, charring.
Grover-Shah-Shah (ZnCl2/POCl3)60–100°CModerate (50–70%)Good for salicylic acid precursors.Toxic POCl3 fumes, tedious workup.
Sulfuric Acid (H2SO4) <20°C or RefluxLow (<40%)Very cheap.High sulfonation side-products, oxidative tarring.
Standardized Protocol: Eaton's Reagent Method

Validated for electron-rich phenols (e.g., 1,3,5-trimethoxybenzene).

  • Charge: In a dry flask under Argon, combine Salicylic Acid (1.5 equiv) and Phenol derivative (1.0 equiv).

  • Add: Add Eaton's Reagent (5 mL per mmol of phenol).

  • React: Heat to 80°C for 1.5 hours. Observation: Mixture turns dark brown.[5]

  • Quench: Cool to RT, then pour into 5x volume of crushed ice/water. Stir for 20 mins.

  • Isolate: Filter the off-white/pinkish precipitate.[5] Wash with water (3x) and Hexane (2x).

  • Purify: Recrystallize from Acetone/Ethanol if necessary.

Part 4: Mechanistic Visualization

Understanding the pathway helps identify where the yield loss occurs.

XanthoneMechanism Salicylic Salicylic Acid (Precursor A) Acylium Acylium Ion (Active Electrophile) Salicylic->Acylium Eaton's Reagent (Dehydration) Phenol Phenol (Precursor B) Benzophenone Benzophenone (Intermediate) Phenol->Benzophenone Acylium->Benzophenone + Phenol (Friedel-Crafts) Xanthone Xanthone (Final Product) Benzophenone->Xanthone Cyclodehydration (-H2O)

Figure 2: The stepwise conversion from precursors to Xanthone. Note that the Benzophenone intermediate can sometimes be isolated if cyclization is incomplete.

References

  • Synthesis of Xanthones: An Overview. Current Medicinal Chemistry.

  • Investigation and development of novel synthetic approaches for synthesis of euxanthone. RSC Advances.

  • Scope and limitations of the preparation of xanthones using Eaton's reagent. Beilstein Journal of Organic Chemistry.

  • Xanthones Synthesized by the Oxidation of Benzophenones. ResearchGate.

  • Elucidating the Polymorphism of Xanthone: A Crystallization Study. Crystal Growth & Design.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,3-Dimethoxyxanthen-9-one in Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2,3-Dimethoxyxanthen-9-one in various experimental assays. As a xanthone derivative, this compound possesses a chemical structure that often leads to poor aqueous solubility, a common hurdle in drug discovery and biological research. This resource offers troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes.

Understanding the Challenge: The Physicochemical Properties of 2,3-Dimethoxyxanthen-9-one

2,3-Dimethoxyxanthen-9-one, with the molecular formula C₁₅H₁₂O₄, has a calculated XLogP3 value of 3.3, indicating its lipophilic nature and predicting low water solubility.[1] This inherent hydrophobicity is the primary reason for its poor solubility in aqueous assay buffers. A related compound, 3,6-Dimethoxy-9H-xanthen-9-one, is known to be insoluble in phosphate-buffered saline (PBS) at pH 7.2 and in ethanol, while being soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] This strongly suggests that 2,3-Dimethoxyxanthen-9-one will exhibit similar solubility behavior.

The poor solubility of a test compound can lead to several experimental artifacts, including:

  • Precipitation: The compound may fall out of solution in the aqueous assay buffer, leading to inaccurate concentration measurements and inconsistent results.

  • Reduced Bioavailability: In cell-based assays, poor solubility can limit the compound's ability to cross cell membranes and reach its intracellular target.

  • Assay Interference: Undissolved compound particles can interfere with assay detection methods, such as light scattering in absorbance or fluorescence-based assays.[3]

This guide will walk you through a systematic approach to overcome these challenges.

Troubleshooting Guide: Addressing Poor Solubility of 2,3-Dimethoxyxanthen-9-one

This section provides a logical workflow for identifying and resolving solubility issues during your experiments.

Step 1: Visual Inspection and Initial Assessment

The first indication of a solubility problem is often visual. After adding the compound to your aqueous assay buffer, look for:

  • Cloudiness or turbidity: A hazy appearance suggests that the compound is not fully dissolved.

  • Visible particles: Undissolved solid material may be present at the bottom of the tube or well.

  • Phase separation: An oily film on the surface of the aqueous solution can indicate poor miscibility.

If any of these are observed, it is crucial to address the solubility before proceeding with the assay.

Step 2: Selecting the Right Solubilization Strategy

The choice of solubilization method depends on the specific requirements of your assay. The following decision tree can help guide your selection:

solubilization_workflow start Poor Solubility of 2,3-Dimethoxyxanthen-9-one Observed is_cell_based Is the assay cell-based? start->is_cell_based is_dmso_compatible Is DMSO compatible with the assay? is_cell_based->is_dmso_compatible Yes is_cell_based->is_dmso_compatible No use_dmso Use DMSO as a co-solvent. (See Protocol 1) is_dmso_compatible->use_dmso Yes consider_alternatives Consider alternative solubilization methods. is_dmso_compatible->consider_alternatives No is_cyclodextrin_compatible Is cyclodextrin compatible? consider_alternatives->is_cyclodextrin_compatible use_cyclodextrin Use cyclodextrins. (See FAQ) is_cyclodextrin_compatible->use_cyclodextrin Yes other_methods Explore other methods: - Surfactants (e.g., Tween-20) - pH adjustment (if applicable) is_cyclodextrin_compatible->other_methods No

Caption: Decision workflow for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: Preparing a Stock Solution of 2,3-Dimethoxyxanthen-9-one using DMSO

Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent that can dissolve a broad range of polar and nonpolar compounds.[4] It is often the first choice for solubilizing poorly water-soluble compounds for in vitro assays.

Materials:

  • 2,3-Dimethoxyxanthen-9-one powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired stock concentration. A common starting point is 10 mM.

  • Calculate the required mass of the compound. For a 10 mM stock solution in 1 mL of DMSO, you would need 2.56 mg of 2,3-Dimethoxyxanthen-9-one (M.W. = 256.25 g/mol ).

  • Weigh the compound accurately and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Store the stock solution appropriately. For short-term storage, 4°C is acceptable. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic or interfere with assay components.[6][7] Some sensitive primary cells may require even lower concentrations, below 0.1%.[6][8]

  • Solvent Control: Always include a vehicle control in your experiments, which consists of the assay buffer with the same final concentration of DMSO as your test samples. This will account for any effects of the solvent on the assay.[4]

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What should I do?

This is a common issue known as "carry-over." It occurs when the compound, which is soluble in the high concentration of DMSO in the stock solution, crashes out when diluted into the aqueous buffer. Here are some troubleshooting steps:

  • Reduce the final concentration of the compound: The concentration of your compound in the assay may be exceeding its aqueous solubility limit. Try performing a serial dilution to determine the maximum soluble concentration.

  • Increase the final DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 1%) may help keep the compound in solution. However, you must first verify that this higher concentration does not affect your assay.

  • Use a "pluronic" solution: Adding a small amount of a non-ionic surfactant like Pluronic F-127 to your assay buffer can help to maintain the solubility of hydrophobic compounds.

  • Consider alternative solubilization agents: If DMSO is not working, you may need to explore other options as outlined below.

Q2: I cannot use DMSO in my assay. What are the alternatives?

If DMSO is incompatible with your experimental system, several other strategies can be employed:

Solubilization MethodMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., Ethanol, Methanol) Increases the polarity of the solvent mixture, enhancing the solubility of lipophilic compounds.[9]Readily available and easy to use.Can be cytotoxic and may interfere with enzyme activity. Lower solubilizing power than DMSO for some compounds.
Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) Form inclusion complexes with hydrophobic molecules, encapsulating the non-polar part of the drug within their hydrophobic cavity while the hydrophilic exterior interacts with water.[10][11][12]Generally have low toxicity and can improve bioavailability.[13]Can be expensive. May not be suitable for all compounds, and the complexation efficiency can vary.[14]
Surfactants (e.g., Tween-20, Triton X-100) Form micelles that encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous solutions.Effective at low concentrations.Can interfere with protein structure and function. May affect cell membrane integrity.
pH Modification For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble salt form.Simple and cost-effective.Only applicable to ionizable compounds. The required pH may not be compatible with the assay.
Nanoparticle Formulations Reducing the particle size of the compound to the nanometer range increases its surface area, leading to enhanced dissolution and solubility.[9][15]Can significantly improve bioavailability.[16]Requires specialized equipment and formulation expertise.

Q3: How do I choose the right cyclodextrin for my experiment?

The choice of cyclodextrin depends on the size and shape of the guest molecule (2,3-Dimethoxyxanthen-9-one). β-cyclodextrin is a common choice for molecules of this size. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have improved water solubility and are often more effective and less toxic.[10] It is recommended to perform a pilot experiment to determine the optimal type and concentration of cyclodextrin for your specific application.

Q4: Can I heat the solution to help dissolve the compound?

Gentle warming can sometimes help to dissolve a compound. However, this should be done with caution, as excessive heat can degrade the compound or other assay components. For xanthone derivatives, higher temperatures have been shown to improve solubility.[17] If you choose to heat the solution, do so in a controlled manner (e.g., a 37°C water bath) and for a short period. Always allow the solution to cool to the assay temperature before use and check for any precipitation upon cooling.

By understanding the underlying principles of solubility and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can successfully overcome the challenges associated with the poor solubility of 2,3-Dimethoxyxanthen-9-one and obtain reliable and meaningful experimental data.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • PubChem. 9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy-. Available from: [Link]

  • Yu, P., et al. 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one monohydrate from Halenia elliptica. ResearchGate. Available from: [Link]

  • PubChem. 2,3-Dimethoxyxanthen-9-one. Available from: [Link]

  • MDPI. Special Issue : Cyclodextrins in Drug Formulation and Delivery. Available from: [Link]

  • NIH. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Available from: [Link]

  • PubMed Central. Compound Management for Quantitative High-Throughput Screening. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • NIH. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]

  • PMC. An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Available from: [Link]

  • NIH. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones. Available from: [Link]

  • PMC. Cyclodextrins in drug delivery: An updated review. Available from: [Link]

  • Wikipedia. Thioxanthone. Available from: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • MDPI. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells. Available from: [Link]

  • ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Available from: [Link]

  • MDPI. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Available from: [Link]

  • Agilent. GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Available from: [Link]

  • LifeTein. DMSO usage in cell culture. Available from: [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • PMC. Insoluble drug delivery strategies: review of recent advances and business prospects. Available from: [Link]

  • WJBPHS. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • ResearchGate. (PDF) Cyclodextrins in drug delivery (Review). Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Cyclodextrins. Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available from: [Link]

  • Malvern Panalytical. High-Throughput Screening (HTS). Available from: [Link]

  • ResearchGate. The effect of pH on the aqueous solubility (recovery) of different... Available from: [Link]

  • NIH. Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights. Available from: [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

  • PMC. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link]

  • MDPI. 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Available from: [Link]

  • IJRAR.org. SOLUBILITY ENHANCEMENT TECHNIQUE. Available from: [Link]

  • Scientist Solutions. DMSO in cell based assays. Available from: [Link]

  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]

  • MDPI. A New Xanthone Glycoside from Mangifera indica L.: Physicochemical Properties and In Vitro Anti-Skin Aging Activities. Available from: [Link]

Sources

Scaling up the synthesis of 2,3-Dimethoxyxanthen-9-one for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming the challenges of producing 2,3-Dimethoxyxanthen-9-one in the quantities required for preclinical trials is provided in this technical support center. This resource is designed for researchers, scientists, and drug development professionals, offering practical, experience-driven advice to streamline the transition from bench-scale synthesis to pilot-scale production.

Technical Support Center: Scaling Up 2,3-Dimethoxyxanthen-9-one Synthesis

The journey from a promising laboratory-scale synthesis to producing preclinical quantities of a target molecule is fraught with challenges. This guide addresses the specific hurdles encountered during the scale-up of 2,3-Dimethoxyxanthen-9-one, a xanthone derivative of significant interest. Our focus is on providing robust, actionable solutions to common problems, ensuring process integrity and batch-to-batch consistency.

Overall Synthetic Workflow

The most reliable and scalable synthesis of 2,3-Dimethoxyxanthen-9-one is a two-step process. First, the xanthone core is constructed to form 2,3-Dihydroxyxanthen-9-one. This is followed by a robust methylation step to yield the final product. This approach isolates the complexities of ring formation from the final functionalization, simplifying troubleshooting and optimization at a larger scale.

G cluster_0 Step 1: Xanthone Core Synthesis cluster_1 Step 2: Methylation cluster_2 Purification & Analysis A 2-chlorobenzoic acid C Ullmann Condensation A->C B 1,2,3-Trihydroxybenzene B->C D 2-(2,3-dihydroxyphenoxy)benzoic acid C->D Intermediate E Cyclization (Eaton's Reagent) D->E F 2,3-Dihydroxyxanthen-9-one E->F Key Intermediate G 2,3-Dihydroxyxanthen-9-one F->G H Dimethyl Sulfate (DMS) / K₂CO₃ I Williamson Ether Synthesis J 2,3-Dimethoxyxanthen-9-one K Crude Product J->K L Recrystallization K->L M Column Chromatography K->M N Final Product L->N M->N O QC Analysis (NMR, HPLC, MS) N->O

Caption: High-level workflow for the synthesis and purification of 2,3-Dimethoxyxanthen-9-one.

Troubleshooting Guide: Synthesis & Scale-Up

This section is formatted as a series of questions and answers to directly address potential issues during your experiment.

Step 1: Synthesis of 2,3-Dihydroxyxanthen-9-one

Question 1: My Ullmann condensation to form the diaryl ether intermediate is sluggish and gives low yields. What can I do?

Answer: This is a classic challenge in Ullmann-type reactions, which are often sensitive to reaction conditions, especially at scale.[1][2]

  • Cause - Catalyst Activity: The copper catalyst is the heart of this reaction. Aged copper(I) iodide (CuI) or copper powder can have an oxide layer that inhibits reactivity. Similarly, using copper sulfate requires an effective in-situ reduction.

    • Solution: Use freshly purchased, high-purity CuI. If using older stock, consider washing it with a dilute acid solution, followed by water, ethanol, and ether, then drying under vacuum. For classic Ullmann conditions, ensure the zinc powder used for reducing copper sulfate is fully activated.

  • Cause - Base and Solvent: The choice of base and solvent is critical. An inappropriate base may not be strong enough to deprotonate the phenol, while residual water in the solvent can poison the catalyst.

    • Solution: Potassium carbonate (K₂CO₃) is a reliable and cost-effective base for scale-up. Ensure it is finely powdered and thoroughly dried before use. For the solvent, high-boiling polar aprotic solvents like DMF or NMP are effective, but can be difficult to remove. Consider switching to a solvent like 1,4-dioxane, which has a lower boiling point. Always use anhydrous grade solvents.

  • Cause - Reaction Temperature: Ullmann reactions traditionally require high temperatures (>180 °C), which can be difficult to manage and may lead to side products.[3]

    • Solution: Modern ligand-accelerated protocols can significantly lower the required temperature. Consider adding a ligand like L-proline or a phenanthroline derivative. This chelates the copper, increasing its solubility and catalytic turnover rate, often allowing the reaction to proceed efficiently at 80-120 °C.

Question 2: The cyclization of the 2-(2,3-dihydroxyphenoxy)benzoic acid intermediate is incomplete or forms char/polymer.

Answer: The intramolecular Friedel-Crafts acylation to form the xanthone core is an aggressive reaction that requires a potent dehydrating agent. The key is controlled reactivity.

  • Cause - Dehydrating Agent Potency: Sulfuric acid can work but often leads to sulfonation and charring, especially with sensitive dihydroxy compounds. Polyphosphoric acid (PPA) is a common alternative, but its viscosity makes it difficult to stir at scale, leading to localized overheating.

    • Solution: Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) is a superior alternative.[4] It is a mobile liquid, ensuring excellent heat transfer and mixing. It promotes clean, high-yielding cyclization at moderate temperatures (60-80 °C). Prepare it fresh or purchase from a reliable supplier.

  • Cause - Temperature Control: Exothermic reactions during the addition of the substrate to the acid can cause the temperature to spike, leading to decomposition.

    • Solution: At scale, add the substrate portion-wise to the Eaton's reagent, allowing the temperature to be controlled effectively. Use a reactor with a jacket for efficient cooling/heating. Monitor the internal temperature closely.

  • Cause - Work-up Procedure: Quenching a large volume of strong acid is hazardous and can affect product isolation.

    • Solution: The reaction should be cooled to room temperature and then poured slowly onto a large volume of crushed ice with vigorous stirring. This precipitates the product while safely diluting the acid. The crude solid can then be collected by filtration.

Step 2: Methylation of 2,3-Dihydroxyxanthen-9-one

Question 3: My methylation reaction is incomplete, leaving significant amounts of the mono-methylated intermediate (2-hydroxy-3-methoxyxanthen-9-one).

Answer: This is a common regioselectivity and stoichiometry issue. The two hydroxyl groups have slightly different acidities and steric environments, and achieving complete methylation requires driving the reaction to completion.

  • Cause - Insufficient Reagents: At scale, minor measurement errors or reagent degradation can lead to a stoichiometric deficiency.

    • Solution: Use a slight excess of both the base and the methylating agent. A common ratio is 2.2 to 2.5 equivalents of dimethyl sulfate (DMS) or methyl iodide and 3.0 equivalents of K₂CO₃ per equivalent of diol. This statistical excess ensures that even the less reactive hydroxyl group is fully methylated.

  • Cause - Base Strength/Solubility: Potassium carbonate is effective, but its reaction rate depends on its surface area and solubility.

    • Solution: Use finely milled, anhydrous K₂CO₃ to maximize surface area. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.05 eq) can significantly accelerate the reaction by helping to transport the phenolate anion into the organic phase.

  • Cause - Reaction Time and Temperature: The second methylation is often slower than the first.

    • Solution: Monitor the reaction closely by TLC or HPLC. Do not stop the reaction until the starting material and the mono-methylated intermediate are completely consumed. A gentle reflux in acetone or DMF (50-60 °C) for 6-12 hours is typically sufficient.

ParameterBench-Scale (1-10 g)Scale-Up (>100 g)Rationale
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Sulfate (DMS)DMS is significantly cheaper and has a higher boiling point, making it safer for larger reactions.
Equivalents of DMS 2.1 eq2.2 - 2.5 eqA larger excess ensures the reaction goes to completion, compensating for potential minor losses.
Base K₂CO₃Finely Milled, Dry K₂CO₃Increased surface area improves reaction kinetics, which can be slower in large, less efficiently mixed vessels.
Solvent AcetoneDMF or AcetonitrileAcetone is very volatile. DMF provides better solubility for the phenolate salt, but is harder to remove. Acetonitrile is a good compromise.
Temperature Reflux (56 °C)60 - 70 °CAllows for better control and avoids excessive solvent loss in large reactors.
Monitoring TLCHPLCHPLC provides quantitative data on the conversion, which is critical for determining the reaction endpoint at scale.

Table 1. Recommended Adjustments for Scaling Up the Methylation Reaction.

Purification and Analysis

Question 4: My final product is an off-white or yellow powder, and HPLC shows minor impurities. How can I improve its purity for preclinical use?

Answer: Achieving >99% purity required for preclinical studies often necessitates a multi-step purification strategy.

  • Cause - Trapped Solvent/Reagents: The crude product can retain residual solvent (e.g., DMF) or byproducts from the methylation step.

    • Solution - Trituration/Wash: Before recrystallization, triturate (slurry) the crude solid in a solvent like methanol or isopropanol. This will dissolve many of the more polar impurities. Follow this with a water wash to remove any inorganic salts.

  • Cause - Poor Crystal Formation: The product may crash out of solution too quickly, trapping impurities.

    • Solution - Optimized Recrystallization: Conduct a solvent screen to find the ideal recrystallization solvent or solvent pair. A good starting point is ethyl acetate/heptane or toluene. Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove insoluble material, and then allow it to cool slowly to form large, pure crystals. Seeding with a pure crystal can aid this process.

  • Cause - Co-eluting Impurities: Some byproducts may have very similar polarity to the desired product, making chromatographic separation difficult.

    • Solution - Column Chromatography: If recrystallization is insufficient, column chromatography is necessary. Use a shallow gradient of ethyl acetate in hexanes (e.g., starting from 10% and slowly increasing to 30%). Use high-quality silica gel and pack the column carefully to ensure good separation.

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns when scaling up this synthesis?

    • A: The primary hazards are: 1) Eaton's Reagent: Highly corrosive; handle in a fume hood with appropriate PPE (gloves, goggles, lab coat). The work-up is exothermic. 2) Dimethyl Sulfate (DMS): Extremely toxic and a suspected carcinogen. It must be handled with extreme caution in a well-ventilated fume hood, using appropriate gloves (e.g., butyl rubber or laminate). Any glassware should be decontaminated with an ammonia solution.

  • Q: How can I reliably monitor the progress of these reactions?

    • A: For small-scale work, Thin Layer Chromatography (TLC) is sufficient. For scale-up, High-Performance Liquid Chromatography (HPLC) is essential. It provides quantitative data on the disappearance of starting materials and the appearance of intermediates and products, allowing for precise determination of the reaction endpoint.

  • Q: What analytical methods should be used to confirm the final product's identity and purity?

    • A: A full characterization suite is required:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.[5]

      • HPLC: To determine purity (should be >99%).

      • Melting Point: As a quick indicator of purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydroxyxanthen-9-one (Intermediate F)
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzoic acid (1.0 eq), 1,2,3-trihydroxybenzene (1.1 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Ullmann Condensation: Add anhydrous 1,4-dioxane as the solvent and heat the mixture to reflux (approx. 101 °C) under a nitrogen atmosphere for 12-18 hours, monitoring by HPLC for the consumption of the starting materials.

  • Work-up 1: Cool the reaction mixture, filter off the inorganic solids, and concentrate the filtrate under reduced pressure. Acidify the residue with 2M HCl to precipitate the crude 2-(2,3-dihydroxyphenoxy)benzoic acid. Filter and dry the solid.

  • Cyclization: In a separate reactor, prepare Eaton's reagent. Cool the reagent to 10 °C and add the crude diaryl ether from the previous step portion-wise, maintaining the internal temperature below 25 °C.

  • Heating: Once the addition is complete, slowly heat the mixture to 70-80 °C for 4-6 hours until HPLC analysis indicates complete conversion.

  • Work-up 2: Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred vessel containing a 10-fold mass excess of crushed ice.

  • Isolation: Stir the resulting slurry for 1 hour, then collect the precipitated yellow solid by filtration. Wash the solid thoroughly with deionized water until the filtrate is neutral. Dry the solid under vacuum to yield 2,3-Dihydroxyxanthen-9-one.

Protocol 2: Synthesis of 2,3-Dimethoxyxanthen-9-one (Final Product J)
  • Reaction Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,3-Dihydroxyxanthen-9-one (1.0 eq), finely milled anhydrous potassium carbonate (3.0 eq), and anhydrous DMF.

  • Reagent Addition: Stir the slurry and add dimethyl sulfate (2.2 eq) dropwise via an addition funnel over 30 minutes. A mild exotherm may be observed.

  • Heating: Heat the mixture to 60-70 °C and maintain for 6-12 hours. Monitor the reaction by HPLC until no starting material or mono-methylated intermediate is detected.

  • Work-up: Cool the reaction to room temperature and pour it into a 10-fold volume of cold water. Stir for 1 hour to precipitate the crude product.

  • Isolation and Purification: Collect the solid by filtration and wash extensively with water. Dry the crude solid. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure 2,3-Dimethoxyxanthen-9-one as a crystalline solid.

G cluster_step1 Step 1: Cyclization Issues cluster_step2 Step 2: Methylation Issues start Low Yield or Incomplete Reaction check_tlc Analyze reaction mixture by HPLC/TLC start->check_tlc sm_present Starting Material Still Present? check_tlc->sm_present reagent_quality Check quality of Eaton's Reagent sm_present->reagent_quality Yes (Step 1) check_reagents Verify stoichiometry of DMS and K₂CO₃ sm_present->check_reagents Yes (Step 2) side_products Significant Side Products Formed? sm_present->side_products No temp_control Review temperature logs. Was temp too low? reagent_quality->temp_control increase_time Increase reaction time by 2-4 hours temp_control->increase_time increase_temp Increase temperature by 10°C cautiously increase_time->increase_temp add_reagents Add additional DMS (0.2 eq) and K₂CO₃ (0.5 eq) check_reagents->add_reagents extend_time Extend reaction time add_reagents->extend_time purify Proceed to Purification. Optimize chromatography. side_products->purify No review_temp Review temperature control. Consider portion-wise addition. side_products->review_temp Yes

Sources

Validation & Comparative

Structural Validation of 2,3-Dimethoxyxanthen-9-one: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR validation of 2,3-Dimethoxyxanthen-9-one structure Content Type: Publish Comparison Guide

Executive Summary The precise structural characterization of xanthone derivatives is a critical step in drug discovery, particularly for compounds like 2,3-dimethoxyxanthen-9-one (CAS: 42833-49-8), which serves as a scaffold for bioactive agents with antioxidant and anti-inflammatory properties. This guide provides a rigorous, self-validating NMR protocol to distinguish 2,3-dimethoxyxanthen-9-one from its regioisomers (e.g., 1,2-dimethoxy or 3,4-dimethoxy variants) and synthetic precursors. The methodology focuses on the diagnostic "Singlet-Singlet" aromatic coupling pattern unique to the 2,3-substitution pattern.

Part 1: Structural Analysis & Theoretical Prediction

Before experimental validation, it is essential to define the expected spectral signature. The 2,3-dimethoxyxanthen-9-one molecule possesses a tricyclic 9H-xanthen-9-one core with broken symmetry due to the methoxy substitution on Ring A.

The Diagnostic Logic
  • Ring A (Substituted): Protons at positions H-1 and H-4 are para to each other. In a 2,3-substitution pattern, there are no protons adjacent to H-1 or H-4. Consequently, these signals must appear as singlets (s) in the 1H NMR spectrum. This is the primary differentiator from 1,2- or 3,4-isomers, which exhibit ortho coupling (doublets).

  • Ring B (Unsubstituted): Retains the standard four-spin system (H-5, H-6, H-7, H-8), typically appearing as two doublets and two triplets/multiplets.

  • Peri-Effect: The proton at H-8 (and H-1, if not substituted) experiences significant deshielding due to the anisotropic effect of the C-9 carbonyl group, typically resonating >8.0 ppm.

Part 2: Experimental Protocol

To ensure reproducibility and spectral resolution sufficient for isomer differentiation, follow this standardized protocol.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) is an alternative if solubility is poor, but may cause peak broadening due to viscosity.
  • Concentration: Dissolve 5–10 mg of the solid product in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 µm) to remove paramagnetic particulates that broaden signals.

Acquisition Parameters (Self-Validating)
  • Frequency: Minimum 400 MHz (required to resolve Ring B multiplets).

  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Scans (NS): 16–64 scans for 1H; 1024+ scans for 13C.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to ensure accurate integration of the aromatic singlets, which often have longer 
    
    
    
    relaxation times.

Part 3: 1H NMR Validation & Comparative Analysis

1H NMR Spectral Assignment

The following table summarizes the chemical shifts for 2,3-dimethoxyxanthen-9-one compared to its critical isomer, 1,2-dimethoxyxanthen-9-one. The data highlights the "Performance" of the assay in distinguishing the two.

Table 1: Comparative 1H NMR Profile (in


) 
PositionProton Type2,3-Dimethoxy (Target) 1,2-Dimethoxy (Alternative) Diagnostic Note
H-1 Aromatic~7.55 ppm (Singlet) Substituted (No H)Key Differentiator: 2,3-isomer has a singlet at H-1; 1,2-isomer has no H-1 signal.[1][2]
H-2 AromaticSubstituted (OMe)Substituted (OMe)-
H-3 AromaticSubstituted (OMe)~7.20 ppm (Doublet, J=8.9 Hz)1,2-isomer shows ortho coupling here.
H-4 Aromatic~6.90 ppm (Singlet) ~7.00 ppm (Doublet, J=8.9 Hz)Key Differentiator: Singlet (2,3) vs. Doublet (1,2).
H-8 Aromatic (Peri)~8.30 ppm (dd)~8.25 ppm (dd)Deshielded by C=O (Peri-effect).[2][3][4][5][6][7]
H-5,6,7 Aromatic7.30 – 7.80 ppm (m)7.30 – 7.80 ppm (m)Ring B remains unchanged.
OMe Methoxy~3.98, 4.05 ppm (2x s)~3.95, 4.00 ppm (2x s)Chemical shifts are similar; not diagnostic alone.

> Note: Chemical shifts are estimated based on substituent additivity rules and analogous 4-hydroxy-2,3-dimethoxyxanthone data [1][2].

Detailed Analysis of Diagnostic Signals
  • The "Singlet-Singlet" Confirmation: In the 2,3-dimethoxy isomer, the presence of two sharp singlets (H-1 and H-4) is the definitive proof of structure. H-1 is significantly more deshielded (~7.55 ppm) than H-4 (~6.90 ppm) because H-1 sits in the deshielding cone of the C-9 carbonyl group.

  • Exclusion of 3,4-Dimethoxy Isomer: If the structure were 3,4-dimethoxy, you would observe H-1 and H-2 as a pair of ortho-coupled doublets (J

    
     8–9 Hz). The absence of this coupling confirms the methoxy groups are not at the 3,4 positions.
    
  • Exclusion of Symmetric Isomers (e.g., 3,6-Dimethoxy): Symmetric isomers like 3,6-dimethoxyxanthone would yield a simplified spectrum with equivalent protons (e.g., H-1 equivalent to H-8). The 2,3-isomer is asymmetric, showing distinct signals for all 6 aromatic protons.

Part 4: 13C NMR Validation

The 13C NMR spectrum provides complementary verification, particularly for the quaternary carbons which are invisible in 1H NMR.

Table 2: Key 13C NMR Shifts (in


) 
Carbon TypeChemical Shift (

)
AssignmentValidation Check
Carbonyl ~176.0 ppm C-9Confirms xanthone core (vs. benzophenone precursor ~195 ppm).
Oxygenated Ar-C ~145.0 – 155.0 ppm C-2, C-3, C-4a, C-10aHigh frequency signals confirm O-substitution.
Methoxy ~56.0 – 56.5 ppm

Two distinct signals confirm two non-equivalent methyl groups.
Methine Ar-C ~100.0 – 135.0 ppm C-1, C-4, C-5,6,7,8Confirms number of protonated carbons (DEPT-135 useful here).

> Protocol Tip: Use a DEPT-135 experiment to distinguish the methoxy carbons (positive phase) from quaternary carbons (null) and methylene (negative, though none in this molecule).

Part 5: Validation Workflow (Logic Diagram)

The following diagram illustrates the decision-making process to confirm the 2,3-dimethoxyxanthen-9-one structure using the data described above.

NMR_Validation_Workflow Start Start: Purified Sample (1H NMR in CDCl3) Check_OMe Check 3.8-4.1 ppm: Are there 2 Methoxy Singlets? Start->Check_OMe Check_Aromatic Analyze Aromatic Region (Ring A Signals) Check_OMe->Check_Aromatic Yes Coupling_Check Check Coupling of Isolated Protons (H-1, H-4) Check_Aromatic->Coupling_Check Singlets Two Singlets Observed (H-1 & H-4) Coupling_Check->Singlets Para Relationship Doublets Two Doublets Observed (Ortho Coupling J=8-9Hz) Coupling_Check->Doublets Ortho Relationship Symmetric Simplified Spectrum (Symmetric Molecule) Coupling_Check->Symmetric Equivalence Conclusion_23 CONFIRMED: 2,3-Dimethoxyxanthen-9-one Singlets->Conclusion_23 Conclusion_12 ISOMER IDENTIFIED: 1,2-Dimethoxyxanthen-9-one Doublets->Conclusion_12 If H-3/H-4 coupled Conclusion_34 ISOMER IDENTIFIED: 3,4-Dimethoxyxanthen-9-one Doublets->Conclusion_34 If H-1/H-2 coupled Conclusion_Sym ISOMER IDENTIFIED: 2,7- or 3,6-Dimethoxy Symmetric->Conclusion_Sym

Figure 1: Decision logic for distinguishing 2,3-dimethoxyxanthen-9-one from common regioisomers based on 1H NMR coupling patterns.

References

  • PubChem. (n.d.). 2,3-Dimethoxyxanthen-9-one (Compound).[1][8][9][10] National Library of Medicine. Retrieved from [Link]

  • Zofou, D., et al. (2025). GABAergic and α-Glucosidase-Inhibitory Potentials of Fractions and Isolated Xanthones from Hypericum revolutum. National Institutes of Health (PMC). Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Molina, E., et al. (2022).[11] Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation. MDPI. Retrieved from [Link]

Sources

Comparative Study of Synthetic Routes to 2,3-Dimethoxyxanthen-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of synthetic strategies for 2,3-Dimethoxyxanthen-9-one (CAS: 42833-93-2), a pharmacologically significant xanthone derivative exhibiting antioxidant and lipid-reducing activities.[1]

We analyze two primary synthetic pathways:

  • The Classical Stepwise Route (Ullmann/Friedel-Crafts): A robust, regio-controlled method ideal for validating structural isomers.[1]

  • The Direct Condensation Route (Modified Grover-Shah-Shah): A high-efficiency, one-pot protocol utilizing modern acylation catalysts (Eaton’s Reagent) and specialized benzoic acid precursors.[1]

Structural Analysis & Retrosynthetic Logic

The target molecule is an unsymmetrical xanthone.[1] The placement of the methoxy groups at positions 2 and 3 dictates the choice of precursors to avoid regio-isomeric mixtures (e.g., 3,4-dimethoxy isomers).

  • Target: 2,3-Dimethoxy-9H-xanthen-9-one[1][2]

  • Key Challenge: Direct acylation of 3,4-dimethoxyphenol with salicylic acid often yields the thermodynamically stable 3,4-dimethoxyxanthone or mixtures due to acylation at the less hindered C6 position of the phenol.

  • Solution:

    • Route A forces regiochemistry by pre-forming the ether linkage (Ullmann).[1]

    • Route B utilizes a pre-functionalized benzoic acid ring (Ring A) to lock the methoxy positions before coupling with a simple phenol (Ring B).[1]

Pathway Visualization

Retrosynthesis cluster_RouteA Route A: Stepwise (Ullmann) cluster_RouteB Route B: Direct (GSS) Target 2,3-Dimethoxyxanthen-9-one Ether 2-(3,4-dimethoxyphenoxy)benzoic acid Target->Ether Cyclization (H2SO4) PrecursorsB 2-Hydroxy-4,5-dimethoxybenzoic acid + Phenol Target->PrecursorsB Eaton's Reagent (Dehydrative Coupling) PrecursorsA 2-Bromobenzoic acid + 3,4-Dimethoxyphenol Ether->PrecursorsA Ullmann Condensation

Figure 1: Retrosynthetic analysis showing the two distinct logical approaches to the 2,3-dimethoxy core.

Detailed Synthetic Protocols

Route A: The Classical Stepwise Method (Ullmann Ether Synthesis)

Best for: Structural verification, academic labs, and when specific substituted benzoic acids are unavailable. Mechanism: Nucleophilic aromatic substitution (SNAr) followed by intramolecular Friedel-Crafts acylation.[1]

Step 1: Synthesis of 2-(3,4-dimethoxyphenoxy)benzoic acid
  • Reagents: 2-Bromobenzoic acid (1.0 eq), 3,4-Dimethoxyphenol (1.1 eq), K₂CO₃ (2.5 eq), Cu powder (catalytic), Pyridine or n-Butanol (solvent).

  • Protocol:

    • Charge a flask with 2-bromobenzoic acid, 3,4-dimethoxyphenol, and K₂CO₃ in n-butanol.

    • Add copper powder (activated).[1]

    • Reflux vigorously (110–130°C) for 4–6 hours. Monitor by TLC for disappearance of bromobenzoic acid.

    • Workup: Acidify the reaction mixture with dilute HCl to precipitate the diphenyl ether acid. Filter and recrystallize from ethanol.

    • Note: The ether linkage is formed ortho to the carboxylic acid, setting up the scaffold for cyclization.

Step 2: Cyclization to Xanthone
  • Reagents: Acetyl chloride (solvent/reagent), conc. H₂SO₄ (catalyst).[1][3]

  • Protocol:

    • Dissolve the diphenyl ether acid from Step 1 in acetyl chloride.[1]

    • Add concentrated H₂SO₄ dropwise at 0°C.[1]

    • Reflux for 2 hours.[1][4] The acetyl chloride acts as a dehydrating agent, converting the acid to the mixed anhydride/acyl chloride, which then undergoes intramolecular Friedel-Crafts cyclization onto the electron-rich dimethoxy ring.

    • Quench: Pour onto crushed ice. The product precipitates as a solid.[1]

    • Purification: Recrystallize from acetone/n-hexane.[1][2]

    • Yield: ~61% (Overall).[5]

    • Melting Point: 166–167°C.[1]

Route B: The Direct Condensation Method (Modified Grover-Shah-Shah)

Best for: High-throughput synthesis, scale-up, and atom economy.[1] Mechanism: One-pot intermolecular acylation followed by intramolecular dehydration using Eaton's Reagent (P₂O₅ in Methanesulfonic acid).[1]

Precursor Requirement

This route requires 2-hydroxy-4,5-dimethoxybenzoic acid .[1][6][7] This precursor is commercially available (often as an intermediate for the drug Acotiamide) or can be synthesized via oxidation of 2-hydroxy-4,5-dimethoxybenzaldehyde.[1]

Protocol
  • Reagents: 2-Hydroxy-4,5-dimethoxybenzoic acid (1.0 eq), Phenol (1.2 eq), Eaton’s Reagent (P₂O₅/MsOH, 10:1 w/w).[1]

  • Procedure:

    • Combine the benzoic acid derivative and phenol in a round-bottom flask.

    • Add Eaton’s Reagent (approx. 5 mL per mmol of substrate).[1]

    • Heat to 80°C for 2–3 hours under inert atmosphere (N₂).

    • Self-Validating Check: The reaction mixture typically turns deep red/orange due to the formation of the xanthylium intermediate.

    • Workup: Cool to room temperature and pour slowly into ice water with stirring. The xanthone precipitates immediately.[1]

    • Purification: Wash the solid with 10% NaHCO₃ (to remove unreacted acid) and water.[1] Recrystallize from ethanol or DMF.[1]

    • Yield: 85–95%.[1]

Comparative Assessment

FeatureRoute A: Ullmann StepwiseRoute B: Direct (Eaton's)
Regiocontrol Absolute (Determined by ether synthesis)High (Determined by acid substitution)
Step Count 2 Steps (Isolation required)1 Step (One-pot)
Overall Yield Moderate (~60%)High (>85%)
Atom Economy Low (Uses stoichiometric Cu, solvent waste)High (Solvent-free or minimal solvent)
Reagent Safety Moderate (Uses Acetyl Chloride/H2SO4)High (Eaton's reagent is non-volatile)
Scalability Difficult (Heterogeneous Cu catalyst issues)Excellent (Homogeneous liquid phase)
Cost Low (Generic reagents)Moderate (Precursor cost)

Mechanistic Visualization (Route B)

The efficiency of Route B relies on the dual role of Eaton's reagent as both solvent and condensing agent.

Mechanism Substrate 2-OH-4,5-diOMe Benzoic Acid Acylium Acylium Ion Intermediate Substrate->Acylium P2O5/MsOH (-H2O) Ester Phenolic Ester (Transient) Acylium->Ester + Phenol Xanthylium Xanthylium Cation Ester->Xanthylium Fries-like Rearrangement & Cyclization Product 2,3-Dimethoxy xanthone Xanthylium->Product -H+

Figure 2: Mechanistic pathway of the Eaton's Reagent mediated cyclodehydration.[1]

Troubleshooting & Optimization

  • Issue: Low Yield in Route A (Ullmann Step).

    • Cause: Deactivation of copper catalyst or moisture.[1]

    • Fix: Use freshly activated copper bronze and anhydrous solvents (DMF or dry n-butanol).[1] Ensure vigorous reflux.[1]

  • Issue: Regioisomers in Route B.

    • Cause: Use of incorrect acid precursor.[1]

    • Fix: Verify the precursor is 2-hydroxy-4,5-dimethoxybenzoic acid via NMR.[1] Using 3,4-dimethoxybenzoic acid (veratric acid) without the 2-OH group will fail to cyclize efficiently or yield the wrong isomer.

  • Issue: Incomplete Cyclization.

    • Fix: For Route B, ensure the temperature reaches 80°C. Below 60°C, the intermediate ester may form without cyclizing. Monitor by TLC (Xanthones are highly fluorescent under UV 365nm; Esters are usually dark).[1]

References

  • Synthesis of 2,3-dimethoxy-9H-xanthen-9-one (Ullmann Route)

    • Title: Photochemistry of 2,3-dimethoxy-9H-xanthen-9-one: Generation and characterization of its radical c
    • Source: Research Trends (2012).[1][8]

    • URL:

  • Grover, Shah, and Shah (GSS)

    • Title: Synthesis of Xanthones: An Overview.
    • Source: Current Medicinal Chemistry (2005).[1]

    • URL:

  • Precursor Availability (Acotiamide Intermediate)

    • Title: Method for producing 2-hydroxy-4,5-dimethoxybenzoic acid (Patent).[1][7]

    • Source: Google Patents (CN103387494B).[1]

    • URL:

  • General Xanthone Synthesis via Benzophenones

    • Title: Efficient Syntheses of New Polyhydroxylated 2,3-Diaryl-9H-xanthen-9-ones.[1]

    • Source: CORE / European Journal of Organic Chemistry.[1]

    • URL:

Sources

In Vitro Efficacy of 2,3-Dimethoxyxanthen-9-one vs. Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethoxyxanthen-9-one (2,3-DMX) represents a pivotal shift from non-selective cytotoxicity to metabolic modulation in oncology and anti-inflammatory therapeutics. Unlike Standard-of-Care (SoC) anthracyclines (e.g., Doxorubicin) which rely on DNA intercalation and topoisomerase II inhibition—often resulting in severe cardiotoxicity—2,3-DMX exhibits a distinct mechanism of action centered on Fatty Acid Synthase (FAS) downregulation and Protein Kinase C (PKC) modulation .

This guide objectively compares the in vitro efficacy of 2,3-DMX against SoC agents, highlighting its superior safety profile in non-target tissues and its efficacy in metabolically dysregulated cancer subtypes (e.g., MCF-7 breast cancer, TK-10 renal cancer).

Therapeutic Mechanism & Signaling Pathways[1][2][3]

The Metabolic Vulnerability: FAS Inhibition

Rapidly proliferating tumor cells require high levels of lipid biosynthesis for membrane formation.[1] 2,3-DMX acts as a metabolic checkpoint inhibitor.[1] By suppressing FAS mRNA expression, it starves tumor cells of essential lipids, inducing apoptosis without the widespread genotoxicity associated with traditional chemotherapy.

Graphviz Diagram: Mechanism of Action (FAS & PKC Signaling)

MOA_Pathway Compound 2,3-Dimethoxyxanthen-9-one PKC Protein Kinase C (Modulation) Compound->PKC Modulates FAS_Gene FAS Gene Expression (Downregulation) Compound->FAS_Gene Inhibits Normal_Cell Normal Tissue (Low FAS dependence) Compound->Normal_Cell Minimal Toxicity Lipid_Syn De Novo Lipid Synthesis FAS_Gene->Lipid_Syn Reduces Membrane Tumor Cell Membrane Integrity Lipid_Syn->Membrane Compromises Apoptosis Apoptosis / Growth Arrest Membrane->Apoptosis Triggers

Figure 1: 2,3-DMX targets the metabolic dependency of tumor cells via FAS downregulation while sparing normal tissues that rely on dietary lipids.

Comparative Efficacy Analysis

2,3-DMX vs. Doxorubicin (Oncology)

While Doxorubicin remains the "gold standard" for potency, its therapeutic window is limited by cardiotoxicity. 2,3-DMX offers a favorable Selectivity Index (SI) , particularly in lipid-dependent cancers.

Feature2,3-Dimethoxyxanthen-9-oneDoxorubicin (SoC)Comparative Insight
Primary Target Fatty Acid Synthase (FAS) / PKCTopoisomerase II / DNA2,3-DMX targets metabolism; Dox targets replication.
IC50 (MCF-7) 10 - 50 µM (Moderate)0.1 - 0.5 µM (High Potency)Dox is more potent but non-selective.
Toxicity Profile Low (No general toxicity in Zebrafish models)High (Cardiotoxic, Myelosuppressive)Critical Advantage: 2,3-DMX is safer for long-term maintenance.
Resistance Profile Effective in MDR phenotypesProne to P-gp efflux resistance2,3-DMX retains efficacy in some MDR lines.[1]
Lipid Modulation Strong reduction of lipid dropletsN/A (Induces oxidative stress)2,3-DMX is superior for metabolically active tumors.
2,3-DMX vs. Chloroquine (Antimalarial Context)

Xanthone derivatives share structural homology with quinolines. While 2,3-DMX itself is a scaffold, its derivatives (e.g., 1,5-dihydroxy-2,3-dimethoxyxanthone) show vasorelaxant and anti-parasitic potential.

  • SoC (Chloroquine): IC50 ~0.16 µg/mL (Sensitive strains).[1]

  • Xanthone Derivatives: IC50 values range from 1.7–18.1 µM.[1][2] While less potent than Chloroquine, they bypass specific resistance mechanisms found in P. falciparum (Dd2 strain).

Experimental Protocols

To validate the efficacy of 2,3-DMX, the following self-validating workflows are recommended. These protocols integrate cytotoxicity screening with metabolic profiling.[1]

Protocol A: Dual-Readout Viability & Lipid Accumulation Assay

Purpose: To distinguish between cytotoxic death and metabolic starvation.[1]

Reagents:

  • Target Cells: MCF-7 (Breast Cancer), HepG2 (Liver Cancer).

  • Control: Doxorubicin (Positive), DMSO (Negative).

  • Stains: Resazurin (Viability), Nile Red (Lipid Droplets).

Workflow Diagram:

Protocol_Workflow Step1 Cell Seeding (96-well plate, 5k cells/well) Step2 Drug Treatment (2,3-DMX: 1-100 µM) (48-72h Incubation) Step1->Step2 Step3 Multiplex Staining Step2->Step3 Readout1 Resazurin Fluorescence (560ex/590em) >> Cell Viability Step3->Readout1 Readout2 Nile Red Fluorescence (485ex/525em) >> Lipid Content Step3->Readout2

Figure 2: Multiplexed assay workflow for simultaneous assessment of cytotoxicity and lipid metabolism inhibition.

Step-by-Step Procedure:

  • Seeding: Plate cells in phenol-red free DMEM. Allow attachment for 24h.

  • Treatment: Treat with 2,3-DMX serial dilutions (0.1, 1, 10, 50, 100 µM). Include Doxorubicin (1 µM) as a toxicity control.[1]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Staining: Add Resazurin (10% v/v) and Nile Red (1 µg/mL final). Incubate for 2 hours.

  • Quantification: Measure fluorescence.

    • Validation Criteria: If Cell Viability decreases >50% AND Lipid Content decreases significantly, the mechanism is confirmed as metabolic disruption. If only Viability drops (without lipid change), the mechanism is non-specific cytotoxicity.

Safety & Selectivity (Toxicity Profile)

A critical differentiator for 2,3-DMX is its safety profile.[1] In in vivo zebrafish larvae models (a robust proxy for systemic toxicity), 2,3-Dimethoxyxanthone demonstrated:

  • No general toxicity at therapeutic concentrations.[1]

  • Significant reduction in neutral lipid accumulation.[1]

  • High Selectivity Index (SI): >10 for cancer cells vs. normal fibroblasts, compared to an SI of <5 for Doxorubicin.

References

  • Resende, D. I. S. P., et al. (2020).[1] "From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones."[1] Molecules, 25(24), 6353. Link

  • Castanheiro, R. A. P., et al. (2009).[1] "Xanthones as inhibitors of growth of human cancer cell lines and their effects on the proliferation of human lymphocytes."[1] Bioorganic & Medicinal Chemistry, 17(15), 5614-5620. Link

  • Pedro, M., et al. (2002).[1] "Xanthones as inhibitors of growth of human cancer cell lines."[3][4][1][5][6] Bioorganic & Medicinal Chemistry, 10(12), 3725-3730. Link

  • PubChem Compound Summary. (2025). "2,3-Dimethoxyxanthen-9-one (CID 253955)." National Center for Biotechnology Information.[1] Link

  • Pinto, M. M., et al. (2005).[1] "Xanthone derivatives: new insights in biological activities."[1][2][7] Current Medicinal Chemistry, 12(21), 2517-2538. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2,3-Dimethoxyxanthen-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2,3-Dimethoxyxanthen-9-one (CAS: 42833-49-8) is a bioactive xanthone derivative. While often classified under generic hazard codes (H315, H319, H335), its structural similarity to potent intercalating agents and pharmacophores requires that we handle it with Control Band 3 (Potent Compound) protocols until specific toxicological data proves otherwise.

The Golden Rule: Your primary protection is engineering controls (Fume Hood), not PPE. PPE is your last line of defense, not your first.

Hazard Identification & Risk Profile

To select the correct PPE, we must understand the enemy. 2,3-Dimethoxyxanthen-9-one presents a dual-threat profile:

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine Organic PowderHigh potential for electrostatic charging and aerosolization during weighing.
Bioactivity PharmacophoreXanthone cores are privileged structures in medicinal chemistry, often acting as DNA intercalators or enzyme inhibitors. Treat as a potential mutagen.
Chemical Reactivity Stable / CombustibleDust explosion hazard if micronized in large quantities. Incompatible with strong oxidizing agents.[1][2][3][4]

Standard GHS Classification (Baseline):

  • H315: Causes skin irritation.[3][5][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3][6]

PPE Selection Matrix

Do not use generic "safety gloves." Select based on the specific task and solvent carrier.

Table 1: Task-Based PPE Requirements
Protection ZoneTask A: Weighing / Solid Handling Task B: Synthesis / Solution Handling
Respiratory Engineering Control: Certified Chemical Fume Hood. Backup: N95/P100 (Only if hood unavailable; not recommended).Engineering Control: Fume Hood (Sash at 18"). Backup: Half-face respirator with Organic Vapor (OV) cartridges if outside hood.
Hand Protection Double Nitrile (4 mil min). Rationale: Protects against incidental powder contact. Change immediately if contaminated.[5][7][8]Solvent Dependent (See Table 2). Rationale: The xanthone will not permeate, but the solvent will carry it through the glove.
Eye Protection Chemical Splash Goggles. Rationale:[3][7] Safety glasses allow powder ingress from the side.Chemical Splash Goggles + Face Shield. Rationale: Required during exothermic additions or reflux setup.
Body Protection Lab coat (Cotton/Poly blend) + Tyvek Sleeves .Lab coat + Chemical Resistant Apron (if handling >500mL).
Table 2: Glove Compatibility (Solution Phase)

The solvent drives the permeation risk. 2,3-Dimethoxyxanthen-9-one is often dissolved in DMSO, DCM, or DMF.

Solvent CarrierRecommended Glove MaterialBreakthrough Time
Dichloromethane (DCM) PVA (Polyvinyl alcohol) or Silver Shield (Laminate) > 4 Hours
DMSO / DMF Butyl Rubber or Thick Nitrile (>8 mil) > 480 Minutes
Acetone / Methanol Standard Nitrile Good splash protection

Operational Protocols

Safety is a behavior, not a product. Follow these workflows to ensure containment.

The "Static-Free" Weighing Protocol

Fine organic powders like 2,3-Dimethoxyxanthen-9-one are prone to static fly-off, leading to invisible contamination of the balance area.

  • Preparation: Place an ionizing bar or antistatic gun inside the fume hood balance enclosure.

  • PPE Check: Don double nitrile gloves. Tape the cuff of the inner glove to your lab coat sleeve; wear the outer glove loose for easy removal.

  • Taring: Place the weighing boat/vial on the balance. Close the draft shield. Tare.

  • Transfer: Open the source container only inside the hood. Use a disposable antistatic spatula.

  • The "Tap" Method: Do not dump powder. Gently tap the spatula against the vial lip to dispense.

  • Decontamination: Wipe the exterior of the source container and the balance area with a Kimwipe dampened in methanol before removing items from the hood. Dispose of the wipe as hazardous waste.

Visualizing the Safety Logic (Graphviz)

The following diagram illustrates the decision hierarchy for exposure control.

SafetyHierarchy Start Handling 2,3-Dimethoxyxanthen-9-one State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (Dissolved) State->Liquid Control_S Primary: Fume Hood (prevent inhalation) Solid->Control_S Control_L Primary: Fume Hood (prevent vapor accumulation) Liquid->Control_L PPE_S PPE: Double Nitrile + Goggles (Contact Hazard) Control_S->PPE_S PPE_L PPE: Solvent-Specific Gloves (Permeation Hazard) Control_L->PPE_L

Figure 1: Decision logic for Engineering Controls vs. PPE based on physical state.[9]

Emergency Response & Disposal

Spill Management[10]
  • Minor Solid Spill (< 5g):

    • Alert nearby personnel.[10]

    • Cover spill with wet paper towels (dampened with water/methanol) to prevent dust generation.

    • Wipe up inward (periphery to center).

    • Place waste in a sealed bag labeled "Hazardous Debris - Xanthone Derivative."

  • Skin Exposure:

    • Do not use solvents to wash skin (this increases absorption).

    • Wash with mild soap and copious water for 15 minutes.

    • Seek medical attention if irritation persists; provide the SDS (Safety Data Sheet).

Waste Disposal

2,3-Dimethoxyxanthen-9-one must never be disposed of down the drain. It is an organic pollutant.

  • Solid Waste: Collect in a dedicated solid waste drum for High Heat Incineration .

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated). The xanthone concentration is usually negligible for the waste stream classification, but the container must be tagged with the chemical name.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 253955, 2,3-Dimethoxyxanthen-9-one. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][11]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethoxyxanthen-9-one
Reactant of Route 2
Reactant of Route 2
2,3-Dimethoxyxanthen-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.